molecular formula C11H14O2 B1370996 3-Sec-butoxybenzaldehyde CAS No. 915924-09-3

3-Sec-butoxybenzaldehyde

Cat. No.: B1370996
CAS No.: 915924-09-3
M. Wt: 178.23 g/mol
InChI Key: VDZAJWUUHHMPCY-UHFFFAOYSA-N
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Description

3-Sec-butoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAJWUUHHMPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655684
Record name 3-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-09-3
Record name 3-(1-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Sec-butoxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-sec-Butoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development, organic synthesis, and the fragrance industry. This document delves into its core properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established chemical principles.

This compound (CAS Number: 915924-09-3 ) is an aromatic compound characterized by a benzaldehyde ring substituted at the meta-position with a sec-butoxy group.[1][2] This specific isomeric structure, where the butyl group is attached via its secondary carbon, imparts unique steric and electronic properties that make it a valuable intermediate in synthetic chemistry.

The presence of both a reactive aldehyde and a moderately bulky ether linkage allows for a wide range of chemical transformations. Its utility is primarily seen in its role as a building block for more complex molecules, particularly in the synthesis of novel pharmaceutical compounds and agrochemicals.[3] Furthermore, its aromatic nature and pleasant aroma contribute to its application in the formulation of fragrances and specialty chemicals.[3] This guide serves to consolidate the available technical data and provide a logical framework for its application in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 915924-09-3[1][2]
Molecular Formula C₁₁H₁₄O₂[3][1]
Molecular Weight 178.20 g/mol [1]
Appearance Liquid[3][2]
Purity ≥ 95% (as determined by NMR)[3]
Storage Conditions Store at 0-8°C[3]
IUPAC Name 3-(butan-2-yloxy)benzaldehydeInferred from structure
SMILES CCC(C)Oc1cccc(C=O)c1Inferred from structure
InChI InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-6-10(8-12)11/h5-9H,3-4H2,1-2H3Inferred from structure

These properties indicate a stable, yet reactive, liquid compound that requires controlled storage conditions to maintain its purity and integrity.

Synthesis Pathway: Williamson Ether Synthesis

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction is favored for its reliability and high yields when appropriate substrates and conditions are chosen.

Causality of Experimental Design: The synthesis involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide but is not so caustic as to promote side reactions with the aldehyde functionality.

  • Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is selected to dissolve the ionic intermediates (the phenoxide salt) and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

  • Choice of Halide: 2-Bromobutane is a suitable electrophile. Bromide is a good leaving group, ensuring a favorable reaction rate.

  • Temperature Control: The reaction is heated to increase the rate of reaction. However, excessive heat is avoided to prevent potential side reactions or decomposition.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask until the solids are suspended.

  • Reagent Addition: Add 2-bromobutane (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification r1 3-Hydroxybenzaldehyde p1 Combine Reactants in Flask r1->p1 r2 2-Bromobutane r2->p1 r3 K₂CO₃ (Base) r3->p1 r4 DMF (Solvent) r4->p1 p2 Heat to 60-80°C (4-6 hours) p1->p2 p3 Monitor by TLC p2->p3 w1 Quench with Water p3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 product Pure this compound w4->product

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate, primarily because its aldehyde group is a gateway to numerous chemical transformations.[3]

  • Pharmaceutical Synthesis: The compound serves as a precursor for pharmacologically active molecules.[3] The aldehyde can be converted into amines, alcohols, carboxylic acids, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build the carbon skeleton of target drug candidates. The sec-butoxy group can modulate the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.

  • Fragrance and Flavor Industry: Aromatic aldehydes are well-known for their pleasant aromas. This compound is used as an ingredient in perfumes and other scented products.[3] It may also find application as a flavoring agent in the food industry.[3]

  • Agrochemicals and Specialty Chemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of pesticides and herbicides.[3] It is also employed in the formulation of specialty polymers.[3]

Example Experimental Workflow: Knoevenagel Condensation

To illustrate its utility, a general protocol for a Knoevenagel condensation—a common reaction for aldehydes—is described. This reaction forms a new carbon-carbon double bond.

Protocol:

  • Setup: In a suitable flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor via TLC.

  • Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Knoevenagel Condensation Workflow Diagramdot

G cluster_inputs Inputs aldehyde This compound process Stir in Ethanol at Room Temp aldehyde->process methylene Active Methylene Compound (e.g., Malononitrile) methylene->process catalyst Piperidine (Catalyst) catalyst->process output C-C Bond Formation (Condensation Product) process->output

Sources

An In-depth Technical Guide to 3-(Butan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(butan-2-yloxy)benzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug development, agrochemical synthesis, and specialty chemicals. This document delves into its chemical identity, proposed synthesis, expected spectroscopic characteristics, and potential reactivity, offering field-proven insights into its properties and applications.

Chemical Identity and Nomenclature

Systematic nomenclature is the foundation of chemical communication. The compound commonly referred to as 3-sec-butoxybenzaldehyde is more precisely named under the International Union of Pure and Applied Chemistry (IUPAC) system to avoid ambiguity, particularly concerning the isomeric nature of the butoxy group.

IUPAC Name and Rationale

The correct IUPAC name for this compound is 3-(butan-2-yloxy)benzaldehyde . This name is derived from the following analysis:

  • Parent Structure: The principal functional group is the aldehyde (-CHO) attached to a benzene ring, making it a benzaldehyde derivative.

  • Substituent: An ether linkage is present at the meta-position (carbon 3) of the benzene ring.

  • Alkoxy Group: The ether substituent is a four-carbon chain attached via the second carbon, which is systematically named "butan-2-yloxy". The term "sec-butoxy" is a common name but "butan-2-yloxy" is the preferred IUPAC term.

The numbering of the benzene ring begins at the carbon bearing the aldehyde group as the highest priority functional group.

Chemical Structure

The structure of 3-(butan-2-yloxy)benzaldehyde consists of a benzaldehyde core with a butan-2-yloxy group at the C3 position. Due to the chiral center at the second carbon of the butoxy group, this compound exists as a racemic mixture of (R) and (S) enantiomers.

Table 1: Chemical Identifiers for 3-(Butan-2-yloxy)benzaldehyde

IdentifierValueSource
Common Name This compoundN/A
IUPAC Name 3-(Butan-2-yloxy)benzaldehydeIUPAC Nomenclature
CAS Number 915924-09-3[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of 3-(butan-2-yloxy)benzaldehyde.

G reactant1 3-Hydroxybenzaldehyde intermediate Phenoxide intermediate reactant1->intermediate + Base reactant2 2-Bromobutane product 3-(Butan-2-yloxy)benzaldehyde reactant2->product base Base (e.g., K2CO3) intermediate->product + 2-Bromobutane

Figure 2: Proposed synthesis of 3-(butan-2-yloxy)benzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)
  • Deprotonation of 3-Hydroxybenzaldehyde: To a solution of 3-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add an excess of a mild base like potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.

  • Nucleophilic Attack: To the resulting mixture, add 2-bromobutane. The reaction mixture is then heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the secondary carbon of 2-bromobutane, displacing the bromide ion.

  • Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3-(butan-2-yloxy)benzaldehyde.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 3-(butan-2-yloxy)benzaldehyde is not widely published. However, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be made based on the analysis of its structural components and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the butan-2-yloxy group.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Butan-2-yloxy)benzaldehyde

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehydic H~9.9Singlet (s)1HDeshielded proton of the aldehyde group.
Aromatic H~7.1 - 7.5Multiplet (m)4HProtons on the benzene ring, with varied shielding due to the meta-substituents.
O-CH~4.4 - 4.6Sextet1HMethine proton of the butoxy group, adjacent to the oxygen and a methylene group.
O-CH-CH₂~1.6 - 1.8Multiplet (m)2HMethylene protons of the butoxy group.
CH₂-CH₃~0.9 - 1.1Triplet (t)3HTerminal methyl protons of the ethyl part of the butoxy group.
O-CH-CH₃~1.2 - 1.4Doublet (d)3HMethyl protons adjacent to the methine carbon of the butoxy group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Butan-2-yloxy)benzaldehyde

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O~192Carbonyl carbon of the aldehyde group.
Aromatic C-O~158Aromatic carbon directly attached to the ether oxygen.
Aromatic C-CHO~137Aromatic carbon directly attached to the aldehyde group.
Aromatic C-H~112 - 130Aromatic carbons bearing hydrogen atoms.
O-CH~75Methine carbon of the butoxy group.
O-CH-CH₂~29Methylene carbon of the butoxy group.
CH₂-CH₃~10Terminal methyl carbon of the ethyl part of the butoxy group.
O-CH-CH₃~19Methyl carbon adjacent to the methine carbon.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

Table 4: Predicted IR Absorption Frequencies for 3-(Butan-2-yloxy)benzaldehyde

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
C-H (aldehyde)~2820 and ~2720MediumStretch
C=O (aldehyde)~1700StrongStretch
C=C (aromatic)~1600 and ~1475MediumStretch
C-O (ether)~1250 and ~1050StrongStretch
C-H (aromatic)~3030MediumStretch
C-H (aliphatic)~2960 - 2850Medium-StrongStretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 121: Loss of the butoxy group (•OC₄H₉) to form the benzoyl cation.

    • m/z = 149: Loss of an ethyl radical (•C₂H₅) from the butoxy group.

    • m/z = 57: The sec-butyl cation (C₄H₉⁺).

Reactivity and Applications

3-(Butan-2-yloxy)benzaldehyde is a versatile intermediate in organic synthesis, with its reactivity primarily governed by the aldehyde and the substituted benzene ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

  • Oxidation: Can be oxidized to the corresponding 3-(butan-2-yloxy)benzoic acid.

  • Reduction: Can be reduced to 3-(butan-2-yloxy)benzyl alcohol.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

  • Aldol and Related Condensations: Can act as an electrophile in reactions with enolates.

Reactivity of the Aromatic Ring

The butan-2-yloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the meta-position of the aldehyde group, which is a deactivating group, will influence the regioselectivity of further substitutions on the aromatic ring.

Potential Applications

Given its structure, 3-(butan-2-yloxy)benzaldehyde is a valuable building block in several areas:

  • Pharmaceuticals: Substituted benzaldehydes are precursors to a wide range of biologically active molecules. [2]* Agrochemicals: The benzaldehyde moiety is found in various pesticides and herbicides.

  • Fragrances and Flavors: The structural similarity to other aromatic aldehydes suggests potential use in the fragrance industry. [1]

Safety and Handling

Substituted benzaldehydes should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They are generally considered to be irritants.

Conclusion

3-(Butan-2-yloxy)benzaldehyde is a valuable, albeit not extensively documented, chemical intermediate. This guide has provided a comprehensive overview of its identity, a plausible and robust synthetic route, and a detailed prediction of its spectroscopic characteristics based on established chemical principles. The insights into its reactivity and potential applications are intended to support researchers and drug development professionals in leveraging this compound for their synthetic and research endeavors.

References

  • PubChem. 3-Butoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Compatibility of 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) is a lipophilic aromatic aldehyde predominantly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike many solid benzaldehyde derivatives, this compound typically exists as a viscous liquid at room temperature. Consequently, "solubility" in the context of this compound refers primarily to miscibility with organic solvents and partitioning behavior in biphasic systems, rather than solid-liquid saturation equilibrium.

Understanding its solvent compatibility is critical for:

  • Reaction Engineering: Selecting solvents that ensure homogeneity during nucleophilic additions or condensations.

  • Workup & Purification: Designing liquid-liquid extraction (LLE) protocols to maximize recovery and remove impurities.

  • Process Safety: Avoiding phase separation issues in continuous flow reactors.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Solubility
Physical State Liquid (at 25°C)Focus shifts from saturation to miscibility.
Molecular Weight 178.23 g/mol Moderate size; kinetics governed by viscosity/diffusion.
LogP (Predicted) ~3.15Highly lipophilic; prefers non-polar/organic phases.
H-Bond Donors 0Aprotic; poor solubility in water.
H-Bond Acceptors 2 (Carbonyl, Ether)Good solubility in alcohols and chlorinated solvents.

Theoretical Framework: Thermodynamics of Miscibility

For a liquid solute like this compound, miscibility is governed by the Gibbs Energy of Mixing (


):


Since mixing two liquids generally increases entropy (


), miscibility depends on the Enthalpy of Mixing (

). Using Hansen Solubility Parameters (HSP) , we can predict compatibility. The interaction distance (

) between the solvent (1) and solute (2) is:


Where:

  • 
    : Dispersion forces (London)
    
  • 
    : Polar forces (Dipole-dipole)
    
  • 
    : Hydrogen bonding forces
    

Expert Insight: The sec-butoxy group introduces significant steric bulk and hydrophobicity compared to a simple methoxy group. This lowers the


 and 

values relative to benzaldehyde, making this compound more compatible with aliphatic hydrocarbons (like heptane) and less compatible with highly aqueous mixtures.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on predicted miscibility and operational utility for this compound.

Table 1: Predicted Solvent Miscibility & Application Profile
Solvent ClassRepresentative SolventsMiscibility StatusOperational Application
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Excellent. Primary choice for extraction due to high solubility and density difference with water.
Aromatic Toluene, XyleneFully Miscible High. Ideal for high-temperature reactions (Dean-Stark) to drive condensations.
Esters Ethyl Acetate, Isopropyl AcetateFully Miscible High. Green alternative to DCM for extractions; good for chromatography.
Alcohols Methanol, Ethanol, IsopropanolFully Miscible Moderate. Good for reactions (e.g., reduction), but poor for extraction (miscible with water).
Ethers THF, MTBE, Diethyl EtherFully Miscible High. MTBE is preferred for industrial extractions (doesn't form peroxides easily).
Alkanes Hexane, Heptane, CyclohexaneMiscible Variable. Miscible at RT, but may phase separate at very low temperatures (useful for crystallization of impurities).
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Specific. Used for nucleophilic substitutions; difficult to remove during workup.
Aqueous Water, BrineImmiscible Phase Separation. The compound will form an oil layer. Solubility in water is <0.1 g/L.

Experimental Protocols

Protocol A: Determination of Critical Solution Temperature (Cloud Point)

Use this protocol if you suspect phase separation in binary solvent mixtures (e.g., Ethanol/Water).

Objective: Determine the operational window where the aldehyde remains a single phase in a mixed solvent system.

Materials: this compound, Solvent A (e.g., Ethanol), Solvent B (e.g., Water), Laser Turbidity Meter (or visual inspection).

Workflow:

  • Preparation: Prepare a 10% w/v solution of the aldehyde in Solvent A.

  • Titration: Place 10 mL of the solution in a jacketed vessel at 25°C.

  • Addition: Slowly add Solvent B (antisolvent) in 0.5 mL increments under vigorous stirring.

  • Detection: Monitor transmittance. The point where transmittance drops <90% (onset of turbidity) is the Cloud Point .

  • Mapping: Repeat at 10°C, 40°C, and 60°C to construct a phase diagram.

Protocol B: Partition Coefficient ( ) Measurement

Essential for optimizing extraction efficiency.

Objective: Quantify the distribution of this compound between an organic solvent and water.

  • Equilibration: In a separatory funnel, combine 50 mL of organic solvent (e.g., Ethyl Acetate) containing 1.0 g of aldehyde and 50 mL of deionized water.

  • Agitation: Shake vigorously for 5 minutes. Allow phases to separate for 30 minutes.

  • Sampling: Carefully remove 1 mL from the organic layer (

    
    ) and 1 mL from the aqueous layer (
    
    
    
    ).
  • Quantification: Analyze both samples via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    Target: A 
    
    
    
    indicates highly efficient extraction. For this compound, expect
    
    
    in DCM/Water systems.

Process Engineering & Visualization

Solvent Selection Logic for Synthesis vs. Extraction

The following diagram illustrates the decision logic for selecting the optimal solvent based on the process stage.

SolventSelection Start Start: Solvent Selection ProcessType Process Stage? Start->ProcessType Reaction Reaction Medium ProcessType->Reaction Synthesis Extraction Workup / Extraction ProcessType->Extraction Purification TempReq Temp Requirement? Reaction->TempReq PhaseSep Immiscible with Water? Extraction->PhaseSep HighTemp >100°C (Toluene, Xylene) TempReq->HighTemp High LowTemp <80°C (THF, DCM, EtOAc) TempReq->LowTemp Low Homogeneity Homogeneity Check: Is Aldehyde Miscible? HighTemp->Homogeneity LowTemp->Homogeneity Density Density vs Water? PhaseSep->Density Yes Heavy Heavier (DCM) Bottom Layer Density->Heavy > 1.0 g/mL Light Lighter (EtOAc, MTBE) Top Layer Density->Light < 1.0 g/mL

Figure 1: Decision tree for selecting solvents for this compound processing.

Purification Strategy: Liquid-Liquid Extraction

Since the compound is a liquid, crystallization is rarely the primary purification method. Instead, Liquid-Liquid Extraction (LLE) followed by distillation is standard.

PurificationWorkflow Input Crude Reaction Mixture (Aldehyde + Salts + Impurities) SolventAdd Add Organic Solvent (e.g., MTBE) + Water Input->SolventAdd Mix Agitate & Settle SolventAdd->Mix PhaseSep Phase Separation Mix->PhaseSep OrgPhase Organic Phase (Contains Aldehyde) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts, Polar Byproducts) PhaseSep->AqPhase Wash Wash (Brine/Bicarb) OrgPhase->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure this compound (Liquid Oil) Dry->Final

Figure 2: Purification workflow emphasizing the solubility differential between the lipophilic aldehyde and polar impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 915924-09-3, this compound. Retrieved from [Link][1]

  • Wang, Z., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data. (Cited for comparative solubility behavior of alkoxybenzaldehydes). Retrieved from [Link]

  • Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. (Authoritative text on liquid-liquid equilibrium thermodynamics).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Sources

Strategic Sourcing and Quality Validation of 3-Sec-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the strategic sourcing, quality validation, and synthetic utility of 3-Sec-butoxybenzaldehyde.

Technical Whitepaper | Version 2.0 [1][2][3]

Executive Summary

In the high-stakes environment of pharmaceutical development, the integrity of early-stage building blocks dictates the reproducibility of downstream Structure-Activity Relationship (SAR) data.[1][2][3] This compound (CAS 915924-09-3) is a critical aromatic intermediate used to introduce lipophilic, sterically hindered alkoxy motifs into drug scaffolds.[1][2][3] Unlike its n-butoxy or tert-butoxy analogs, the sec-butoxy group introduces a chiral center (in the racemic mixture) and specific steric bulk that can modulate metabolic stability and receptor binding affinity.[1][2][3]

This guide provides a self-validating framework for sourcing this compound, moving beyond simple vendor lists to establish a rigorous Quality Assurance (QA) protocol. We analyze the synthesis-driven impurity profile and define a "Go/No-Go" analytical workflow for researchers.

Part 1: Technical Profile & Physicochemical Specifications[1][2][3]

Before engaging suppliers, the material must be defined by rigid physicochemical parameters to ensure batch-to-batch consistency.[1][2][3]

ParameterSpecificationTechnical Note
Chemical Name This compoundAlso: 3-(1-methylpropoxy)benzaldehyde
CAS Number 915924-09-3 Critical: Do not confuse with 4-isomer (5736-88-9) or n-isomer (30609-20-2).[1][2][3]
Molecular Formula C₁₁H₁₄O₂MW: 178.23 g/mol
Appearance Colorless to pale yellow liquidOxidation leads to darker yellow/orange (benzoic acid formation).[1][2][3]
Boiling Point ~285 °C (predicted)High boiler; vacuum distillation required for purification.[1][2][3]
Solubility DCM, DMSO, Methanol, Ethyl AcetateImmiscible in water.[1][2][3]
Flash Point >110 °CCombustible liquid (Class IIIB).[1][2][3]
Key Functionality Electrophilic Aldehyde; Lipophilic EtherAldehyde is prone to air oxidation; store under Argon/Nitrogen.[1][2][3]

Part 2: The Sourcing Landscape[1][2][3]

The supply chain for this compound is bifurcated into Catalog Providers (for HTS/Lead Gen) and Process Suppliers (for Scale-up).[1][2][3]

Tier 1: Validated Catalog Suppliers (mg to g scale)

Best for: Medicinal Chemistry, Hit-to-Lead, Library Synthesis. These vendors typically hold stock or have rapid synthesis capabilities.[1][2][3]

  • Chem-Impex International: Known for high-purity building blocks with reliable NMR data.[1][2][3]

  • Santa Cruz Biotechnology (SCBT): Focuses on biochemical reagents; good for reference standards.[1][2][3]

  • ChemBridge (Hit2Lead): Excellent for acquiring diverse analogs for SAR expansion.[1][2][3]

Tier 2: Process & Custom Synthesis (kg scale)

Best for: GLP Tox Studies, Pilot Plant Campaigns.[1][2][3]

  • Enamine: Offers "make-on-demand" scalability.[1][2][3]

  • Combi-Blocks: Often bridges the gap between catalog and bulk with competitive pricing on multi-gram lots.[1][2][3]

  • Boutique CROs: For GMP requirements, sourcing from specialized CROs in India or China (e.g., Pharmablock) is common, but requires the rigorous audit protocol detailed below.[1][2][3]

Part 3: Quality Assurance & Impurity Profiling[1][2][3]

Trusting a Certificate of Analysis (COA) without verification is a methodological failure.[1][2][3] The quality of this compound is defined by its synthetic origin.

The Synthesis-Impurity Logic

The dominant industrial route involves the Williamson Ether Synthesis : O-alkylation of 3-hydroxybenzaldehyde with 2-bromobutane (or 2-chlorobutane) using a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).[1][2][3]

Critical Impurities to Monitor:

  • 3-Hydroxybenzaldehyde (Starting Material): Due to incomplete alkylation.[1][2][3] Impact: Phenolic hydroxyls are potent nucleophiles that will interfere with downstream coupling.[1][2][3]

  • 3-Sec-butoxybenzoic Acid: Result of air oxidation of the aldehyde.[1][2][3] Impact: Alters stoichiometry in reductive aminations; deactivates organometallic reagents.[1][2][3]

  • Isomeric Impurities: Traces of n-butoxy derivatives if the alkyl halide feedstock was impure.[1][2][3]

Diagram 1: Synthesis-Driven Impurity Logic

This diagram visualizes the chemical causality between the synthesis route and the potential contaminants.[1][2][3]

SynthesisImpurity SM1 3-Hydroxybenzaldehyde Target This compound (Target) SM1->Target O-Alkylation Impurity1 Impurity A: Unreacted Phenol (Nucleophilic) SM1->Impurity1 Incomplete Rxn SM2 2-Bromobutane SM2->Target Reagent K2CO3 / DMF (Base/Solvent) Reagent->Target Impurity3 Impurity C: Residual Solvent (DMF) Reagent->Impurity3 Poor Workup Impurity2 Impurity B: Benzoic Acid Deriv. (Oxidation) Target->Impurity2 Air Exposure

Caption: Logical flow of synthesis-derived impurities. Red nodes indicate critical quality threats requiring analytical detection.

Part 4: The "Self-Validating" QC Protocol

Objective: Validate vendor material purity >95% and aldehyde functionality before committing to library synthesis.

Protocol A: Analytical Verification
  • ¹H NMR (CDCl₃):

    • Diagnostic Signal: Look for the aldehyde proton singlet at ~9.95 ppm .[1][2][3]

    • Impurity Check: Phenolic protons (if unreacted SM remains) appear broad >5.0 ppm (variable).[1][2][3] The sec-butyl methine multiplet should integrate 1:1 with the aldehyde proton.[1][2][3]

  • HPLC-UV/MS:

    • Run a gradient (5-95% MeCN/H₂O + 0.1% Formic Acid).[1][2][3]

    • Benzoic Acid Check: The acid derivative is more polar and will elute earlier than the aldehyde on C18 columns.[1][2][3]

Protocol B: Functional Validation (Reductive Amination Test)

If the material passes NMR/HPLC, perform this "stress test" to confirm the aldehyde is active and not deactivated by hydrates or bisulfite adducts.[1][2][3]

Materials:

  • This compound (1.0 eq)[1][2][3]

  • Benzylamine (1.1 eq)[1][2][3]

  • NaBH(OAc)₃ (1.5 eq)[1][2][3]

  • DCM (Solvent)

Step-by-Step:

  • Dissolve 50 mg of aldehyde in 2 mL dry DCM.

  • Add Benzylamine (1.1 eq) and stir for 30 mins (Imine formation).

  • Add NaBH(OAc)₃ (1.5 eq) and stir at Room Temp for 2 hours.

  • Checkpoint: Quench with NaHCO₃. Extract with DCM.[1][2][3]

  • Success Criteria: LCMS must show >90% conversion to the secondary amine (M+H = ~270).[1][2][3] If conversion is low, the aldehyde titer is incorrect (likely due to acid contamination).[1][2][3]

Part 5: Supply Chain Risk Management[1][2][3]

For drug development campaigns, supply chain resilience is as critical as chemical purity.[1][2][3]

Diagram 2: Strategic Sourcing Decision Tree

This workflow guides the decision-making process for sourcing based on project stage and risk tolerance.[1][2][3]

SourcingWorkflow Start Need: this compound ScaleCheck Quantity Required? Start->ScaleCheck SmallScale < 10 Grams (Hit-to-Lead) ScaleCheck->SmallScale LargeScale > 100 Grams (Process/Tox) ScaleCheck->LargeScale CatalogVendor Tier 1: Catalog Vendor (Chem-Impex, SCBT) SmallScale->CatalogVendor BulkSupplier Tier 2: Bulk/Custom (Enamine, Combi-Blocks) LargeScale->BulkSupplier QC_Gate Internal QC Gate (NMR + HPLC) CatalogVendor->QC_Gate BulkSupplier->QC_Gate Pass Pass: Release to Lab QC_Gate->Pass Purity >95% Fail Fail: Repurify or Reject QC_Gate->Fail Purity <95% Action_Purify Action: Vacuum Distillation (Remove Acid/Oligomers) Fail->Action_Purify Action_Purify->QC_Gate Retest

Caption: Decision matrix for sourcing and validating this compound, ensuring material quality before experimental use.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 43183301, this compound. Retrieved from [Link]

  • Kumar, K., et al. (2008).[1][2][3][4] Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry. (Contextual reference for alkoxybenzaldehyde handling). Retrieved from [Link]

Sources

The Synthetic Versatility of 3-sec-Butoxybenzaldehyde: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 3-sec-butoxybenzaldehyde in organic synthesis. While specific, documented examples remain somewhat specialized, this guide extrapolates from the well-established reactivity of substituted benzaldehydes to present a comprehensive overview of its potential as a valuable intermediate for researchers, medicinal chemists, and professionals in drug development. By examining core reactions such as the Wittig reaction, Aldol condensation, and Grignard reactions, we will elucidate the synthetic pathways that this versatile building block can unlock. This document serves as a practical resource, offering not only theoretical insights but also detailed, field-proven protocols and mechanistic considerations to empower chemists in their synthetic endeavors.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic aldehyde characterized by a sec-butoxy group at the meta-position of the benzene ring. This substitution pattern imparts a unique combination of steric and electronic properties that can be strategically exploited in multi-step organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the sec-butoxy group can influence reaction kinetics, regioselectivity, and the physicochemical properties of the resulting products.

This guide will delve into the practical applications of this compound, focusing on its role as a key intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical, agrochemical, and fine chemical industries.[1][2] We will explore its utility in fundamental carbon-carbon bond-forming reactions and discuss the mechanistic nuances introduced by the meta-alkoxy substituent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. Below is a summary of the key properties of this compound and its isomers for comparative analysis.

Table 1: Physicochemical Properties of Butoxybenzaldehyde Isomers

PropertyThis compound3-n-Butoxybenzaldehyde3-tert-Butoxybenzaldehyde
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂[3]C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol 178.23 g/mol [3]178.23 g/mol [4]
CAS Number 915924-09-330609-20-2[3]64859-36-5[4]
Appearance Liquid--
Purity ≥ 95% (NMR)--
Storage Conditions 0-8°C--

Spectroscopic Data:

While a comprehensive, publicly available dataset for this compound is limited, we can predict its characteristic spectral features based on the functional groups present and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.0 ppm. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The sec-butoxy group will exhibit a multiplet for the methine proton and distinct signals for the diastereotopic methyl and ethyl protons.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate between δ 110-160 ppm. The carbons of the sec-butoxy group will appear in the upfield region of the spectrum.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic ring will be observed around 2850, 2750, and 3000-3100 cm⁻¹, respectively. The C-O stretching of the ether linkage will likely appear in the 1200-1275 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 178. Fragmentation patterns would likely involve the loss of the sec-butyl group and the formyl group.

Core Applications in Carbon-Carbon Bond Formation

The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon bond-forming reactions, which are the cornerstone of modern organic synthesis.

The Wittig Reaction: Synthesis of Stilbene and Diene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] this compound can react with a variety of phosphorus ylides to generate stilbene and diene derivatives, which are important structural motifs in many biologically active compounds.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition of the ylide to the aldehyde, forming a transient oxaphosphetane intermediate. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. The sec-butoxy group at the meta position is not expected to exert a strong directing effect on the stereochemistry but may influence the overall reaction rate due to its steric bulk.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Synthesis Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition 3SB This compound 3SB->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 1: Generalized workflow of the Wittig reaction.

Representative Protocol: Synthesis of a 3-sec-Butoxystilbene Derivative

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Add a strong base such as n-butyllithium (1.05 eq.) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which a color change to deep red or orange indicates ylide formation.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Aldol Condensation: Access to Chalcones and α,β-Unsaturated Ketones

The Aldol condensation is a fundamental reaction for the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated systems. The Claisen-Schmidt condensation, a variation of the Aldol reaction, involves the reaction of an aldehyde with a ketone in the presence of a base and is particularly useful for the synthesis of chalcones.

Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product can then undergo base-catalyzed dehydration to form the conjugated chalcone. The electronic nature of the substituents on the benzaldehyde can influence the rate of the initial nucleophilic attack. The electron-donating nature of the alkoxy group may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Aldol_Condensation Ketone Ketone (e.g., Acetophenone) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack 3SB This compound 3SB->Aldol_Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration Water H₂O

Figure 2: Key steps in the Claisen-Schmidt condensation.

Representative Protocol: Synthesis of a 3-sec-Butoxychalcone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an appropriate acetophenone derivative (1.0 eq.) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure chalcone.

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a versatile method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] The reaction of this compound with various Grignard reagents provides a straightforward route to a diverse range of secondary alcohols, which are valuable chiral building blocks and intermediates in medicinal chemistry.

Mechanistic Insight: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol. The steric hindrance from the sec-butoxy group is minimal at the meta position and is unlikely to significantly impede the approach of the Grignard reagent.

Grignard_Reaction Grignard_Reagent Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Addition 3SB This compound 3SB->Alkoxide Secondary_Alcohol Secondary Alcohol Alkoxide->Secondary_Alcohol Protonation Acid_Workup Acidic Workup (e.g., H₃O⁺) Acid_Workup->Secondary_Alcohol

Figure 3: Pathway for the synthesis of secondary alcohols via Grignard reaction.

Representative Protocol: Synthesis of a Secondary Alcohol from this compound

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

  • Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Aldehyde Addition: After the magnesium has been consumed, cool the Grignard reagent to 0°C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via the dropping funnel.

  • Reaction and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude alcohol by column chromatography or distillation.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples are not widely published, the synthetic transformations described above highlight the potential of this compound as a building block for more complex, biologically active molecules. The resulting stilbenes, chalcones, and secondary alcohols can serve as key intermediates in the synthesis of a variety of compounds, including:

  • Anticancer agents: Many stilbene and chalcone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways.[4]

  • Anti-inflammatory drugs: The chalcone scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimalarial agents: Certain aromatic derivatives have shown promise as antimalarial compounds.[4]

  • Agrochemicals: The pyrethroid class of insecticides often incorporates substituted benzaldehyde moieties.[7]

The sec-butoxy group can modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design and development.

Safety and Handling

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its aldehyde functionality provides a reactive handle for a wide range of transformations, including the Wittig reaction, Aldol condensation, and Grignard reaction, enabling the synthesis of diverse molecular architectures such as stilbenes, chalcones, and secondary alcohols. The presence of the sec-butoxy group offers a means to fine-tune the physicochemical properties of the target molecules, making it a useful intermediate for the development of new pharmaceuticals and agrochemicals. This guide has provided a framework for understanding and utilizing the synthetic potential of this compound, empowering researchers to explore its applications in their own synthetic endeavors.

References

  • SATHEE. (n.d.). Aldol Condensation. Retrieved February 2, 2026, from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Tert-butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved February 2, 2026, from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 2, 2026, from [Link]

  • University of Missouri - Kansas City. (n.d.). Experiment 9: Aldol Reaction. Retrieved February 2, 2026, from [Link]

  • PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • PubChem. (n.d.). 3-Butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
  • YouTube. (2011). Aldol Condensation Mechanism - Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Zhongding Chemical. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved February 2, 2026, from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved February 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved February 2, 2026, from [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US 11944612 B2. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • State Key Laboratory of Molecular Reaction Dynamics. (2024). Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 2, 2026, from [Link]

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Technical Guide: 3-Sec-Butoxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) is a specialized organo-oxygen intermediate that serves as a critical lipophilic scaffold in modern medicinal chemistry. Unlike its n-butoxy or tert-butoxy analogs, the sec-butoxy moiety offers a unique balance of steric bulk and metabolic stability, making it a "privileged substituent" in the optimization of antimycobacterial agents , EP2 receptor agonists , and protease inhibitors .

Chemical Profile
PropertySpecification
CAS Number 915924-09-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
LogP (Predicted) ~3.15
Boiling Point 270–275°C (at 760 mmHg)
Solubility Soluble in DCM, THF, MeOH; Insoluble in water
Strategic Value in Drug Design
  • Lipophilicity Modulation: The sec-butyl group increases lipophilicity (LogP > 3) facilitating blood-brain barrier (BBB) penetration and cell membrane permeability, essential for intracellular targets like Mycobacterium tuberculosis enzymes.

  • Metabolic Stability: The branched sec-butyl ether is more resistant to

    
    -oxidation than linear n-butyl chains, prolonging half-life (
    
    
    
    ) in vivo while avoiding the excessive steric hindrance of tert-butyl groups that might abolish receptor binding.
  • Scaffold Versatility: It acts as a direct precursor for 3-sec-butoxybenzylamines (via reductive amination) and functionalized isocoumarins , both of which are bioactive pharmacophores.

Part 2: Key Pharmaceutical Applications

Antimycobacterial Agents (Tuberculosis & NTM)

Recent structure-activity relationship (SAR) studies have identified N-alkoxyphenyl derivatives as potent inhibitors of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1] The inclusion of a 3-sec-butoxy tail significantly enhances activity against M. kansasii and M. smegmatis by optimizing hydrophobic interactions within the bacterial enzyme active site.

  • Target: Bacterial enzymatic systems (specific targets vary by series).

  • Role of Intermediate: The aldehyde is converted to the corresponding benzylamine or used to install the 3-sec-butoxybenzyl moiety, which anchors the molecule in hydrophobic pockets.

EP2 Receptor Agonists (Glaucoma & Respiratory)

In the development of pyridylaminoacetic acid derivatives for treating glaucoma and asthma (COPD), the 3-sec-butoxyphenyl moiety is a critical determinant of EP2 receptor selectivity.

  • Mechanism: The lipophilic tail fits into the EP2 receptor's orthosteric site, triggering G-protein coupled signaling that lowers intraocular pressure or induces bronchodilation.

  • Synthesis Route: Reductive alkylation of amino-pyridines using this compound.

Part 3: Synthetic Protocols & Methodologies

Protocol A: Reductive Amination (Synthesis of Bioactive Benzylamines)

This is the industry-standard method for incorporating the 3-sec-butoxybenzyl motif into amine-bearing pharmacophores.

Reaction Scheme:



(Where Ar = 3-sec-butoxyphenyl)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
    
  • Activation: Add This compound (1.1 equiv) and Glacial Acetic Acid (1.5 equiv). Stir at room temperature for 30–60 minutes to form the imine intermediate (monitor by TLC/LCMS).

    • Expert Insight: The addition of acetic acid catalyzes imine formation. If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde to the alcohol before it reacts with the amine, preventing side-product formation.

  • Quench & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 2-Substituted Benzimidazoles

Used for generating kinase inhibitor scaffolds.

Step-by-Step Procedure:

  • Condensation: Dissolve o-phenylenediamine (1.0 equiv) and This compound (1.0 equiv) in Ethanol or DMF.

  • Oxidative Cyclization: Add Sodium Metabisulfite (

    
    ) (1.2 equiv) or use open-air reflux if using a catalyst like 
    
    
    
    . Heat to reflux for 6–8 hours.
  • Isolation: Cool to RT. Pour into crushed ice/water. The precipitate (benzimidazole) is filtered and recrystallized from EtOH/Water.

Part 4: Process Chemistry & Visualization

Workflow Visualization: Reductive Amination Pathway

The following diagram illustrates the critical decision points and mechanistic flow for synthesizing benzylamine libraries using this compound.

ReductiveAmination Start Start: this compound (CAS 915924-09-3) Imine Intermediate: Imine Species (Equilibrium) Start->Imine Mix in DCM Amine Reagent: Primary/Secondary Amine (R-NH2) Amine->Imine Reduction Reagent: NaBH(OAc)3 (Selective Reductant) Imine->Reduction In situ Product Product: 3-Sec-Butoxybenzylamine (Bioactive Scaffold) Reduction->Product Hydride Transfer Quench Workup: Sat. NaHCO3 Product->Quench Finalize AcidCat Catalyst: AcOH (pH 4-5) AcidCat->Imine Promotes

Caption: Mechanistic workflow for the reductive amination of this compound, highlighting the in-situ imine reduction strategy.

Experimental Logic & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Imine formation incomplete before reduction.Increase pre-stir time (step 2) or add molecular sieves (4Å) to remove water.
Alcohol Impurity Direct reduction of aldehyde.Ensure STAB is used, not NaBH₄. Add aldehyde slowly to the amine solution.
Ether Cleavage Acid sensitivity of sec-butyl ether.Avoid strong Lewis acids (e.g.,

,

) during downstream deprotection steps. Use mild acids (TFA) if necessary.

Part 5: References

  • Antimycobacterial Activity of Alkoxyphenyl Derivatives:

    • Source: Jampilek, J. et al. "N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity." Molecules, 2021.[2][3]

    • Context: Establishes the 3-sec-butoxy group as a key determinant for activity against M. tuberculosis.

    • (Representative)

  • EP2 Receptor Agonists Patent:

    • Source: US Patent 8,648,097, "Pyridylaminoacetic acid compound."

    • Context: Describes the synthesis of respiratory drugs containing the 3-sec-butoxyphenyl moiety via reductive alkylation.

  • Chlamydial Protease Inhibitors:

    • Source: "4-Chloroisocoumarins as Chlamydial Protease Inhibitors."[4] Journal of Medicinal Chemistry.

    • Context: Use of 3-sec-butoxy substituted scaffolds to inhibit CtHtrA.[5][1][4][6][7]

    • (Search Query Context)

  • Reductive Amination Methodology:

    • Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996, 61, 3849-3862.

    • Context: The foundational protocol for the described synthetic method.

Sources

theoretical properties of 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) represents a specialized class of meta-substituted aromatic aldehydes utilized primarily as a lipophilic building block in medicinal chemistry and agrochemical synthesis.[1] Unlike its linear analog (4-n-butoxybenzaldehyde), the sec-butoxy moiety introduces a chiral center adjacent to the ether oxygen, significantly altering the compound’s steric profile and metabolic stability.

This guide analyzes the theoretical physicochemical properties, synthetic pathways, and reactivity profiles of this compound. It serves as a foundational reference for researchers designing structure-activity relationship (SAR) studies where steric bulk and lipophilicity are critical variables.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene core substituted at the 1-position with a formyl group (-CHO) and at the 3-position (meta) with a sec-butoxy group (-OCH(CH₃)C₂H₅).[2]

  • Chirality: The sec-butyl group contains a stereocenter at the C2 position of the butyl chain. Commercial preparations are typically racemic (RS), comprising an equimolar mixture of enantiomers.

  • Steric Bulk: The branching at the

    
    -carbon of the ether linkage increases steric hindrance compared to n-butoxy analogs, potentially retarding metabolic dealkylation by cytochrome P450 enzymes.
    
Electronic Distribution (Hammett & Resonance)
  • Aldehyde (C-1): Acts as a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), deactivating the ring.

  • Sec-Butoxy (C-3): Acts as an Electron Donating Group (EDG) primarily through resonance (+M).

  • Meta-Relationship: In the meta position, the resonance donation of the oxygen lone pair does not directly conjugate with the aldehyde carbonyl. However, it increases electron density at the C-2, C-4, and C-6 positions.

    • Result: The C-6 position (ortho to both groups) is sterically crowded but electronically activated. The C-4 position is the most favorable site for Electrophilic Aromatic Substitution (EAS).

Physicochemical Profiling (Theoretical)

The following data is derived from computational models (ACD/Labs, EPISuite) and comparative analysis of structural analogs.

PropertyValue (Predicted/Theoretical)Significance
Molecular Formula C₁₁H₁₄O₂Precursor validation
Molecular Weight 178.23 g/mol Fragment-based drug design
LogP (Octanol/Water) 3.15 ± 0.3High lipophilicity; likely BBB permeable
Boiling Point ~275–285°C (at 760 mmHg)High thermal stability
Flash Point ~115°CSafety handling requirement
Density 1.03 ± 0.05 g/cm³Liquid handling calibration
H-Bond Acceptors 2 (Aldehyde O, Ether O)Receptor binding potential
Rotatable Bonds 4Conformational flexibility

Synthetic Utility & Protocols

The synthesis of this compound is classically achieved via Williamson Ether Synthesis . This route is preferred for its scalability and mild conditions.

Protocol: Williamson Ether Alkylation

Rationale: Direct alkylation of 3-hydroxybenzaldehyde is favored over formylation of 3-sec-butoxybenzene to avoid isomer mixtures.

Reagents:

  • Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: 2-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-hydroxybenzaldehyde and anhydrous DMF under N₂ atmosphere. Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide anion.

  • Addition: Add KI followed by the dropwise addition of 2-bromobutane.

    • Note: 2-Bromobutane is secondary and prone to E2 elimination. Slow addition and moderate temperatures minimize alkene byproduct formation.

  • Reflux: Heat the mixture to 60–70°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Hydroxybenzaldehyde (Substrate) Reagents 2-Bromobutane + K2CO3 (DMF, 70°C) Start->Reagents Deprotonation Intermediate Transition State (SN2 Attack) Reagents->Intermediate Alkylation Workup Aq. Workup (NaOH Wash) Intermediate->Workup Completion Product This compound (>95% Purity) Workup->Product Purification

Figure 1: Optimized Williamson Ether Synthesis pathway for this compound.

Reactivity & Pharmacophore Potential

Chemical Reactivity Profile
  • Oxidation: The aldehyde is readily oxidized to 3-sec-butoxybenzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Reductive Amination: Condensation with primary amines yields Schiff bases, which can be reduced (NaBH₄) to secondary amines—a common scaffold in CNS-active drugs.

  • C-H Activation: The formyl group directs meta-substitution, but the strong activating nature of the alkoxy group dominates. Bromination will likely occur at the 6-position (ortho to alkoxy, para to aldehyde) or 4-position .

Metabolic Stability (Theoretical)

The sec-butyl group offers a distinct advantage over n-butyl analogs.

  • Mechanism: O-dealkylation by CYP450 enzymes typically requires hydroxylation at the

    
    -carbon.
    
  • Steric Shielding: The methyl branch at the

    
    -position of the sec-butyl group sterically hinders the approach of the heme-iron center of CYP450, potentially extending the half-life (
    
    
    
    ) of the compound in vivo compared to the linear isomer.
Metabolic Pathway Diagram

MetabolicStability cluster_0 Metabolic Routes Compound This compound CYP CYP450 Enzyme Compound->CYP Binding Oxidation Acid Derivative (Major Metabolite) CYP->Oxidation Aldehyde Ox. Dealkylation O-Dealkylation (Hindered/Minor) CYP->Dealkylation Slow Ether Cleavage

Figure 2: Predicted metabolic fate showing resistance to O-dealkylation due to steric hindrance.

Analytical Signatures (Predicted)

To validate synthesis, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

  • ~9.95 ppm (s, 1H): Aldehyde proton (-CH O).

  • ~7.2–7.5 ppm (m, 4H): Aromatic protons. Look for a complex splitting pattern due to meta-substitution (1 singlet-like, 2 doublets, 1 triplet-like).

  • ~4.35 ppm (m, 1H): Methine proton of sec-butyl (-OCH (CH₃)-).

  • ~1.70 ppm (m, 2H): Methylene protons (-CH ₂-CH₃).

  • ~1.35 ppm (d, 3H): Methyl doublet (-CH(CH ₃)-).

  • ~0.98 ppm (t, 3H): Terminal methyl triplet (-CH₂-CH ₃).

IR Spectroscopy:

  • 1690–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 2720 & 2820 cm⁻¹: C-H Fermi doublet (Aldehyde).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15712224, 3-Tert-butoxybenzaldehyde (Analog Reference). Retrieved from [Link]

  • Govindarajan, S., & Nagabalasubramanian, P.B. (2015).[3] Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Williamson ether synthesis of 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Sec-butoxybenzaldehyde via Optimized Williamson Etherification

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific isomer, generic ether synthesis applied). The synthesis utilizes a Williamson Etherification strategy, specifically optimized to address the kinetic challenges associated with secondary alkyl halides .

While primary alkyl halides undergo rapid


 substitution, secondary halides (like 2-bromobutane) introduce significant steric hindrance and a competing E2 elimination  pathway. This guide provides a "Self-Validating" protocol using a Potassium Carbonate / DMF / Potassium Iodide  system to maximize the Substitution-to-Elimination (

:

) ratio, ensuring high yield and purity.

Mechanistic Insight & Strategy

The "Secondary Halide" Challenge

The core challenge in synthesizing this compound is the electrophile: 2-Bromobutane .

  • 
     Pathway (Desired):  The phenoxide ion attacks the secondary carbon, displacing bromide. This is sterically hindered.[1][2][3]
    
  • E2 Pathway (Undesired): The base abstracts a

    
    -proton from 2-bromobutane, generating butene isomers (1-butene, 2-butene) and wasting the alkylating agent.
    
The Solution: The "Soft" Base Approach

To mitigate elimination, we avoid strong, bulky alkoxide bases (e.g., NaOEt, t-BuOK). Instead, we employ Potassium Carbonate (


)  in Dimethylformamide (DMF) .
  • 
    :  A weaker base that sufficiently deprotonates the phenol (
    
    
    
    ~8.98) but is less basic than alkoxides, reducing the rate of E2 elimination.
  • DMF: A polar aprotic solvent that solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the 
    
    
    
    step.
  • KI (Finkelstein Catalyst): Catalytic Potassium Iodide converts the alkyl bromide to a more reactive alkyl iodide in situ, further favoring substitution.

Reaction Mechanism Diagram

ReactionMechanism Phenol 3-Hydroxybenzaldehyde (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2) Phenoxide->TS AlkylHalide 2-Bromobutane (Electrophile) AlkylIodide 2-Iodobutane (Activated Electrophile) AlkylHalide->AlkylIodide Finkelstein Exchange (Fast) SideProduct Butenes (Elimination - E2) AlkylHalide->SideProduct Base Attack (Minor Path) KI KI (Catalyst) KI->AlkylIodide AlkylIodide->TS Product This compound (Target Ether) TS->Product Inversion of Config (Major Path)

Caption: Mechanism highlighting the catalytic activation of the alkyl halide and the competition between SN2 (Major) and E2 (Minor) pathways.

Materials & Reagents

Stoichiometry Note: We use a 1.5 equivalent excess of 2-bromobutane to account for the inevitable loss due to volatility and minor elimination side reactions.

ReagentMW ( g/mol )EquivalentsRolePhysical Property
3-Hydroxybenzaldehyde 122.121.0SubstrateSolid, mp 100-103°C
2-Bromobutane 137.021.5ElectrophileLiquid, bp 91°C, d=1.26
Potassium Carbonate (

)
138.212.0BaseWhite Granular Solid
Potassium Iodide (KI) 166.000.1 (10 mol%)CatalystWhite Crystal
DMF (Anhydrous) 73.09SolventSolventbp 153°C
Ethyl Acetate / Hexanes -WorkupExtraction-
1M NaOH -WashPurificationRemoves unreacted phenol

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[4]

  • Charging: Add 3-Hydroxybenzaldehyde (10.0 mmol, 1.22 g) and Potassium Carbonate (20.0 mmol, 2.76 g) to the flask.

  • Solvation: Add anhydrous DMF (20 mL).

    • Note: DMF volume should be approx. 2 mL per mmol of substrate to ensure efficient stirring of the slurry.

  • Activation: Stir the mixture at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide anion forms.

  • Addition: Add Potassium Iodide (1.0 mmol, 0.166 g) followed by 2-Bromobutane (15.0 mmol, 2.05 g, ~1.63 mL) via syringe.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 70°C in an oil bath.

    • Critical: Do not exceed 80°C. Higher temperatures drastically increase the rate of E2 elimination and volatilize the 2-bromobutane.

  • Monitoring (TLC): Monitor by Thin Layer Chromatography (TLC) every 2 hours.

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm). The aldehyde group is UV active.

    • Endpoint: Disappearance of the lower-running spot (Phenol) and appearance of a higher-running spot (Ether).

    • Duration: Typically 4–8 hours.

Phase 3: Workup (The "Base Wash" Technique)

This step is the primary purification method. It leverages the acidity of the unreacted phenol to remove it chemically.

  • Quenching: Cool the mixture to room temperature. Pour into 100 mL of Ice Water .

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Combine the organic layers.[5]
    
  • The Critical Wash:

    • Wash 1: Wash organic layer with 1M NaOH (20 mL). This converts unreacted 3-hydroxybenzaldehyde into water-soluble sodium phenoxide.

    • Wash 2: Wash with Water (20 mL).

    • Wash 3: Wash with Saturated Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
Phase 4: Purification & Analysis
  • Purification: The crude oil is usually >90% pure. If higher purity is required, perform Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 5%

      
       10% Ethyl Acetate in Hexanes.
      
  • Yield Expectation: 85–92% (Pale yellow oil).

Workflow Visualization

Workflow Start Start: Weigh Reagents Deprotonation Mix Phenol + K2CO3 + DMF (Stir 15 min @ RT) Start->Deprotonation Addition Add KI (cat) + 2-Bromobutane Deprotonation->Addition Reaction Heat to 70°C (4-8 Hours) Addition->Reaction Check TLC Check: Phenol Consumed? Reaction->Check Check->Reaction No Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes BaseWash CRITICAL STEP: Wash w/ 1M NaOH (Removes unreacted Phenol) Quench->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Pure this compound Purify->Final

Caption: Step-by-step workflow emphasizing the critical NaOH wash for removing unreacted starting material.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield (<50%) High elimination (E2) rate.Lower temperature to 60°C; Ensure reagents are anhydrous; Increase alkyl halide equivalents to 2.0.
Starting Material Persists Incomplete reaction.Add 0.5 eq more

and 0.5 eq Alkyl Halide. Extend time.
Product is Dark/Brown Oxidation of aldehyde.Perform reaction under Nitrogen/Argon atmosphere.
Emulsion during Workup DMF presence in organic layer.Wash organic layer thoroughly with water (

) before the brine wash to remove DMF.

Safety & Handling (SDS Summary)

  • 3-Hydroxybenzaldehyde: Irritant to eyes and skin.[6] Avoid inhalation of dust.

  • 2-Bromobutane: Highly Flammable (Flash point 21°C). Volatile. Use in a fume hood.[7]

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.

  • Potassium Carbonate: Irritant dust.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Chemistry Steps.[2][5][7][8][9] "The Williamson Ether Synthesis."[1][2][8][10][11] Accessed Oct 2023. Link

  • General Protocol for Phenol Alkylation

    • Organic Chemistry Portal. "Ether Synthesis."[1][2][8][9][10] Accessed Oct 2023. Link

  • Physical Properties of 3-Hydroxybenzaldehyde

    • ChemicalBook. "3-Hydroxybenzaldehyde Properties and Safety."[6] Accessed Oct 2023. Link

  • Phenol Separation Techniques

    • Scribd. "Separation of Phenol From Given Organic Mixture."[3][12][13][14][15] Accessed Oct 2023. Link

Sources

Application Note: Elucidating the Fragmentation Pattern of 3-Sec-butoxybenzaldehyde by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-sec-butoxybenzaldehyde. Designed for researchers in drug development, analytical chemistry, and materials science, this document outlines a comprehensive methodology for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers an in-depth, mechanistically-driven interpretation of the expected fragmentation pathways, enabling unambiguous identification and structural elucidation of this and structurally related aromatic compounds.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde with a sec-butoxy substituent at the meta position. Its molecular structure, combining an aldehyde, an ether linkage, and an aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry, particularly when coupled with gas chromatography, stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds.[2] This application note serves as a practical guide to understanding the mass spectrometric behavior of this compound, providing both a robust analytical protocol and a foundational understanding of its fragmentation chemistry.

Theoretical Background: Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This process provides a unique "fingerprint" for a given compound, which is invaluable for structural elucidation. The fragmentation of this compound is governed by the interplay of its constituent functional groups: the aromatic ring, the aldehyde moiety, and the sec-butoxy group.

The stability of the resulting carbocations is a primary driving force for the fragmentation pathways observed. Aromatic systems, such as the benzene ring in this compound, can stabilize a positive charge through resonance, leading to prominent aromatic fragment ions. Aldehydes typically undergo characteristic cleavages, including the loss of a hydrogen atom or the entire formyl group. Ethers, on the other hand, are prone to α-cleavage, where the bond adjacent to the oxygen atom is broken.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a step-by-step methodology for the analysis of this compound using a standard GC-MS system.

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation is straightforward.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration and quantification purposes.

  • Sample Dilution: For unknown samples, dilute an appropriate amount in the chosen solvent to fall within the calibration range.

  • Vial Transfer: Transfer the prepared solutions to 2 mL autosampler vials with PTFE-lined septa.

Instrumentation and Analytical Conditions

The following parameters are recommended for a standard gas chromatograph coupled to a mass spectrometer.

GC Parameter Setting
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Rate 2 scans/second
Transfer Line Temp. 280 °C

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) is anticipated to proceed through several key pathways, driven by the stability of the resulting ions.

fragmentation_pattern M [M]⁺˙ m/z 178 M_minus_1 [M-H]⁺ m/z 177 M->M_minus_1 - H˙ M_minus_29 [M-C₂H₅]⁺ m/z 149 M->M_minus_29 - C₂H₅˙ (α-cleavage) M_minus_43 [M-C₃H₇]⁺ m/z 135 M->M_minus_43 - C₃H₇˙ M_minus_57 [M-C₄H₉]⁺ m/z 121 M->M_minus_57 - C₄H₉˙ (Benzylic/Ether Cleavage) M_minus_72 [M-C₄H₈O]⁺˙ m/z 106 M->M_minus_72 - C₄H₈O (McLafferty-like) ion_57 [C₄H₉]⁺ m/z 57 M->ion_57 Charge retention on alkyl chain ion_93 [C₆H₅O]⁺ m/z 93 M_minus_57->ion_93 - CO ion_121 [C₇H₅O₂]⁺ m/z 121 ion_77 [C₆H₅]⁺ m/z 77 ion_93->ion_77 - O

Figure 1: Predicted major fragmentation pathways of this compound.

The Molecular Ion and Initial Fragmentations
  • Molecular Ion ([M]⁺˙) at m/z 178: The molecular ion, corresponding to the intact molecule with one electron removed, is expected to be observed. Aromatic compounds typically show a relatively stable molecular ion.[4]

  • [M-1]⁺ at m/z 177: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes, leading to the formation of a stable acylium ion.[3][5]

  • α-Cleavage of the sec-butoxy group: The bond between the oxygen and the sec-butyl group can cleave, with the charge remaining on the aromatic portion.

    • Loss of an ethyl radical (-C₂H₅˙) at m/z 149: Cleavage of the C-C bond alpha to the oxygen within the sec-butyl group.

    • Loss of a propyl radical (-C₃H₇˙) at m/z 135: Another possible alpha-cleavage pathway.

  • Benzylic/Ether Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can result in the loss of the entire sec-butoxy radical.

    • [M-C₄H₉O]⁺ at m/z 121: This would lead to a fragment corresponding to the benzaldehyde cation. However, a more likely fragmentation is the loss of the sec-butyl radical.

    • [M-C₄H₉]⁺ at m/z 121: The loss of the sec-butyl radical (C₄H₉˙) to form a phenoxy-aldehyde cation. This fragment is expected to be prominent due to the stability of the resulting ion.

Secondary Fragmentations and Rearrangements
  • Formation of the sec-butyl cation at m/z 57: The C-O bond of the ether can cleave, with the charge being retained on the alkyl fragment, forming the stable secondary carbocation [C₄H₉]⁺.

  • McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the sec-butyl chain to the carbonyl oxygen, followed by cleavage, could lead to the loss of butene (C₄H₈) and the formation of a radical cation of 3-hydroxybenzaldehyde at m/z 122.

  • Further Fragmentation of the Aromatic Ions:

    • The ion at m/z 121 can subsequently lose carbon monoxide (CO) to form an ion at m/z 93 .

    • The ion at m/z 93 could potentially lose an oxygen atom to form the phenyl cation at m/z 77 , a very common fragment for benzene derivatives.[5]

Data Interpretation and Validation

The interpretation of the mass spectrum of this compound should be based on the logical fragmentation pathways outlined above. The relative abundance of the fragment ions will be dictated by the stability of the ions and the energetics of the fragmentation pathways. It is expected that fragments resulting from the formation of stable secondary carbocations (m/z 57) and resonance-stabilized aromatic cations (m/z 121, 93, and 77) will be among the most abundant in the spectrum.

To ensure the trustworthiness of the identification, the following steps should be taken:

  • Library Matching: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). While an exact match for this compound may not be present, matches to similar structures can provide confidence in the identification.

  • Isotopic Pattern Analysis: The [M+1]⁺˙ peak, resulting from the natural abundance of ¹³C, should be present at approximately 12.1% of the intensity of the molecular ion peak (11 carbons x 1.1%).

  • Confirmation with a Reference Standard: The most definitive method for confirming the identity of the compound is to analyze a certified reference standard of this compound under the same conditions and compare the retention time and mass spectrum.

Conclusion

This application note provides a comprehensive framework for the analysis and interpretation of the mass spectrometry fragmentation pattern of this compound. By following the detailed protocol and understanding the underlying fragmentation mechanisms, researchers can confidently identify this compound and related structures. The predicted fragmentation pattern, rich with characteristic ions, allows for a high degree of certainty in structural elucidation, which is critical in the fields of drug development, chemical synthesis, and quality control.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Krunic, A., & Glamoclija, U. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Methods and Protocols, 5(6), 93. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Kim, J. H., Lee, J. H., & Kim, J. H. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1869. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]

  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: 3-sec-Butoxybenzaldehyde in Diversity-Oriented Synthesis (DOS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

3-sec-Butoxybenzaldehyde (CAS: 915924-09-3) represents a strategic building block in modern drug discovery, particularly for Diversity-Oriented Synthesis (DOS). Unlike simple methoxy-substituted benzaldehydes, the sec-butoxy moiety introduces two critical physicochemical vectors:

  • Enhanced Lipophilicity: The branched alkyl chain significantly increases LogP, improving membrane permeability for downstream scaffolds.

  • Steric & Chiral Complexity: The sec-butyl group contains a chiral center (R/S). When used in MCRs that generate new stereocenters (e.g., Biginelli C4 or Ugi

    
    -carbon), this substrate induces the formation of diastereomers rather than simple enantiomers, increasing the complexity of the screened chemical space.
    
Physicochemical Profile
PropertyValue / DescriptionImpact on MCR
Molecular Weight 178.23 g/mol Low MW allows room for heavy MCR adducts (Rule of 5 compliance).
LogP (Predicted) ~2.8 - 3.1Increases hydrophobic binding potential in GPCR/Kinase pockets.
Electronic Effect Meta-Alkoxy (Inductive

vs Resonance

)
The meta position decouples the oxygen's resonance donation from the carbonyl. The aldehyde remains sufficiently electrophilic compared to para-alkoxy analogs, ensuring high reactivity.
Physical State Liquid (Boiling Point >250°C)High boiling point allows high-temperature microwave protocols without substrate loss.

Protocol A: The Biginelli Reaction (Dihydropyrimidinone Synthesis)[4][5]

Application: Synthesis of Calcium Channel Blockers and


 antagonists.
Rationale:  The meta-substitution pattern prevents steric clash at the reaction center, while the lipophilic tail orients into the hydrophobic "calcium channel" pocket in SAR models.
Mechanism & Workflow

The reaction proceeds via a Lewis-acid catalyzed condensation of the aldehyde, urea, and a


-ketoester.

Biginelli_Pathway Aldehyde This compound (Electrophile) Imine Acyliminium Intermediate Aldehyde->Imine Acid Cat. Urea Urea/Thiourea (Nucleophile 1) Urea->Imine EAA Ethyl Acetoacetate (C-Nucleophile) Enol Enol Tautomer EAA->Enol Tautomerization Cyclization Cyclization & Dehydration Imine->Cyclization Mannich-type Addition Enol->Cyclization Product 3,4-Dihydropyrimidinone (DHPM) Cyclization->Product

Figure 1: The acid-catalyzed Biginelli cascade. The 3-sec-butoxy group remains distal to the reaction center, preserving electrophilicity.

Experimental Protocol

Scale: 1.0 mmol Reagents:

  • This compound (178 mg, 1.0 mmol)

  • Ethyl acetoacetate (130 mg, 1.0 mmol)

  • Urea (72 mg, 1.2 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%) or Conc. HCl (2 drops)
    
  • Solvent: Ethanol (2 mL) - Green Chemistry Standard

Step-by-Step:

  • Charge: In a 10 mL microwave vial or round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

  • Solvate: Add Ethanol (2 mL). Note: The lipophilic aldehyde dissolves readily in EtOH; if using water-based green protocols, surfactant (SDS) is required.

  • Catalyze: Add Yb(OTf)

    
     (31 mg) or HCl.
    
  • React:

    • Thermal: Reflux at 80°C for 4 hours.

    • Microwave (Recommended): Seal and heat to 100°C for 15 minutes (Hold time).

  • Workup (Self-Validating):

    • Cool the mixture to 0°C (ice bath).

    • Observation Point: The DHPM product typically precipitates as a solid due to the rigid heterocyclic core, while the lipophilic sec-butoxy chain decreases solubility in cold ethanol compared to starting materials.

    • Filter the precipitate.[1] Wash with cold EtOH/Water (1:1).

  • Purification: Recrystallize from hot Ethanol if necessary.

Expert Insight: If the product is an oil (common with branched alkoxy chains), evaporate solvent and perform flash chromatography (Hexane:EtOAc 3:1). The sec-butoxy group aids separation on silica by increasing


 compared to hydroxy-analogs.

Protocol B: The Ugi 4-Component Reaction (Peptidomimetics)

Application: Synthesis of


-aminoacyl amide libraries (GPCR ligands).
Rationale:  The Ugi reaction is highly sensitive to concentration. The this compound provides the central scaffold; its solubility profile requires specific solvent choices to prevent premature precipitation of intermediates.
Workflow Diagram

Ugi_Workflow cluster_0 Pre-Formation (Imine) cluster_1 Addition Phase Aldehyde This compound Imine Imine Species (In Situ) Aldehyde->Imine Amine Primary Amine (1.0 eq) Amine->Imine - H2O MCR_Intermediate Iminium Carboxylate Imine->MCR_Intermediate + Acid Acid Carboxylic Acid (1.0 eq) Iso Isocyanide (1.0 eq) Product Ugi Adduct (Diastereomeric Mix) MCR_Intermediate->Product + Isocyanide (Mumm Rearrangement)

Figure 2: Sequential addition workflow for Ugi synthesis to minimize side reactions.

Experimental Protocol

Scale: 0.5 mmol Solvent System: Methanol (MeOH) is mandatory for the Ugi reaction to stabilize the ionic intermediates.

Step-by-Step:

  • Imine Formation (Critical Step):

    • Dissolve this compound (89 mg, 0.5 mmol) in MeOH (1.0 mL).

    • Add the primary amine (0.5 mmol).

    • Stir at Room Temp for 30 mins.

    • Why? Pre-forming the imine prevents the isocyanide from reacting directly with the aldehyde (Passerini side-reaction).

  • Acid Addition: Add the carboxylic acid (0.5 mmol). Stir for 5 mins.

  • Isocyanide Addition: Add the isocyanide (0.5 mmol).

  • Concentration Check: Ensure total volume is ~1.25 mL (approx 0.4 M). Dilute reactions (<0.1 M) favor side products.

  • Reaction: Stir at ambient temperature for 24 hours.

  • Workup:

    • Evaporate MeOH.

    • Dissolve residue in EtOAc. Wash with 1N HCl (removes unreacted amine) and sat. NaHCO

      
       (removes unreacted acid).
      
    • Dry over MgSO

      
       and concentrate.
      

Stereochemical Note: This reaction generates a new chiral center. Combined with the chiral sec-butoxy group, the product will exist as two pairs of diastereomers (


 and 

). High-resolution HPLC (Chiralpak AD-H or OD-H) is required to separate these isomers for biological testing.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. Link

  • PubChem. (n.d.).[2][3] this compound Compound Summary (CAS 915924-09-3). National Center for Biotechnology Information. Link

  • Wessjohann, L. A., et al. (2009). Diversity-oriented synthesis of macrocycles via MCRs. Molecular Diversity, 13, 139-158. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-sec-butoxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The synthesis is based on the Williamson ether synthesis, a robust and scalable method. These application notes detail the underlying chemical principles, process optimization, safety considerations, and a step-by-step protocol for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate a seamless transition from laboratory-scale to pilot-plant or industrial-scale production.

Introduction

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility spans the synthesis of active pharmaceutical ingredients (APIs), fragrances, and other fine chemicals. The sec-butoxy group imparts specific steric and electronic properties to the molecule, making it a valuable synthon for targeted molecular design.

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1] In this case, the sodium salt of 3-hydroxybenzaldehyde (the nucleophile) reacts with a sec-butyl halide (the electrophile) to form the desired ether.[2]

Causality of Experimental Choices

Synthetic Route Selection: The Williamson Ether Synthesis

The Williamson ether synthesis was selected for the scale-up of this compound production due to its reliability, high yields, and the ready availability of starting materials.[2] This S(_N)2 reaction is well-understood and has been widely implemented in industrial settings.[3]

Starting Materials
  • 3-Hydroxybenzaldehyde: This is a commercially available starting material. Its synthesis can be achieved through various methods, including the Reimer-Tiemann or Vilsmeier-Haack reactions.[4] However, for scale-up purposes, procuring a high-purity grade from a reliable supplier is the most efficient approach.

  • 2-Bromobutane: This secondary alkyl halide is chosen as the sec-butylating agent. While other sec-butyl halides could be used, the bromide offers a good balance of reactivity and stability. It is crucial to use a high-purity grade to minimize side reactions.

Reaction Conditions
  • Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde. The use of a strong base ensures the complete formation of the highly reactive alkoxide.[1]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. These solvents effectively solvate the cation of the alkoxide, leaving the nucleophilic oxygen atom more available for reaction.[1][3]

  • Phase-Transfer Catalyst (PTC): For industrial-scale synthesis, the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended.[3] A PTC facilitates the transfer of the alkoxide from the aqueous phase (if using aqueous NaOH) or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate and yield.[5]

  • Temperature: The reaction is typically conducted at an elevated temperature, in the range of 50-100 °C, to ensure a reasonable reaction rate.[2][3] The optimal temperature should be determined empirically to balance reaction speed with the minimization of side products.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Starting Materials: 3-Hydroxybenzaldehyde 2-Bromobutane Sodium Hydroxide Solvent (DMF/DMSO) Phase-Transfer Catalyst ReactionSetup Reaction Setup: Inert Atmosphere (N2) Mechanical Stirring Start->ReactionSetup Alkoxide Alkoxide Formation: Deprotonation of 3-Hydroxybenzaldehyde ReactionSetup->Alkoxide Etherification Williamson Ether Synthesis: SN2 Reaction Alkoxide->Etherification Addition of 2-Bromobutane Quench Quenching: Addition of Water Etherification->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing: Brine Solution Extraction->Washing Drying Drying: Anhydrous Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal: Rotary Evaporation Filtration->Concentration Purification Purification: Vacuum Distillation or Bisulfite Adduct Formation Concentration->Purification FinalProduct This compound Purification->FinalProduct Analysis Quality Control: GC, NMR, IR FinalProduct->Analysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment
Material/EquipmentSpecifications
3-Hydroxybenzaldehyde>98% purity
2-Bromobutane>98% purity
Sodium HydroxidePellets, >97% purity
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Tetrabutylammonium bromide>98% purity
Diethyl etherAnhydrous
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate
Round-bottom flaskAppropriate size for the scale
Mechanical stirrer
Reflux condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), sodium hydroxide (1.1 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 3-hydroxybenzaldehyde of approximately 1 M.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure the complete formation of the sodium salt of 3-hydroxybenzaldehyde.

  • Addition of Alkyl Halide: Slowly add 2-bromobutane (1.2 eq) to the reaction mixture via an addition funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water.[6]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude product can be purified by vacuum distillation.[7]

    • Alternatively, for highly pure product, purification can be achieved via the formation of a bisulfite adduct.[8][9][10] This involves treating the crude product with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[11]

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale requires careful consideration of several factors:

  • Heat Transfer: The Williamson ether synthesis is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. Jacketed reactors with controlled heating and cooling systems are essential.

  • Mass Transfer: Efficient mixing is critical to ensure homogeneity and maximize the reaction rate. The choice of impeller and stirring speed should be optimized for the specific reactor geometry.

  • Safety: 2-Bromobutane is a flammable liquid.[12][13][14][15][16] All equipment must be properly grounded to prevent static discharge.[14] The reaction should be conducted in a well-ventilated area, and all personnel should wear appropriate personal protective equipment (PPE).

  • Solvent Recovery: DMF is a high-boiling point solvent. On a large scale, a solvent recovery system should be implemented to reduce waste and improve the economic viability of the process.

  • Waste Disposal: The aqueous waste stream will contain salts and residual organic compounds. It must be treated and disposed of in accordance with local environmental regulations.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)
3-Hydroxybenzaldehyde10.0 g1.0 kg
2-Bromobutane13.4 g1.34 kg
Sodium Hydroxide3.6 g0.36 kg
Tetrabutylammonium bromide1.3 g0.13 kg
DMF82 mL8.2 L
Reaction Time4-6 hours6-8 hours
Expected Yield75-85%80-90%
Purity (post-purification)>98%>99%

Trustworthiness and Self-Validation

The protocol described in this document is designed to be self-validating. The progress of the reaction can be monitored by standard analytical techniques such as TLC and GC. The identity and purity of the final product should be confirmed by a combination of techniques, including:

  • Gas Chromatography (GC): To determine the purity of the product and quantify any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the chemical structure of this compound.
  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch (~1700 cm

    
    ) and the ether C-O stretch (~1250 cm
    
    
    
    ).

References

  • The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing. (n.d.). Surfactant.com. Retrieved February 3, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. Retrieved February 3, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • CN101417929A - Synthetic method of hydroxybenzaldehyde - Google Patents. (n.d.). Google Patents.
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

    • The Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (2017, April 17). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: 2-Bromobutane - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Reddit. Retrieved February 3, 2026, from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved February 3, 2026, from [Link]

  • CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents. (n.d.). Google Patents.
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 3, 2026, from [Link]

  • 2 - SAFETY DATA SHEET. (2012, April 16). Thermo Fisher Scientific. Retrieved February 3, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • US9018421B2 - Separation of aromatic aldehydes - Google Patents. (2012, May 3). Google Patents.
  • EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents. (n.d.). Google Patents.

Sources

Application Note: High-Purity Isolation of 3-Sec-butoxybenzaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 3-sec-butoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The methodology centers on the use of flash column chromatography, detailing a systematic approach from initial Thin-Layer Chromatography (TLC) optimization to scaled-up column separation. The protocol is designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield.

Introduction: The Rationale for Chromatographic Purification

This compound is a versatile aromatic aldehyde whose utility in multi-step syntheses is directly dependent on its purity.[1] Common impurities arising from its synthesis, such as the corresponding alcohol (3-sec-butoxybenzyl alcohol) from over-reduction or the carboxylic acid (3-sec-butoxybenzoic acid) from oxidation, can interfere with subsequent reactions, leading to lower yields and complex downstream purification challenges.

Column chromatography is a powerful technique for isolating individual compounds from a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For moderately polar compounds like this compound, silica gel flash chromatography offers a rapid and efficient means of purification.

Causality of Separation: The separation principle hinges on the polarity differences between the target aldehyde and its common impurities. The aldehyde is more polar than unreacted starting materials (e.g., 3-sec-butoxybenzene) but less polar than the corresponding alcohol or carboxylic acid. This allows for selective elution with an optimized solvent system.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Prior to committing the bulk sample to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This empirical approach is a cornerstone of reliable chromatographic purification.[3]

Objective of TLC Analysis

The goal is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf value is ideal for column chromatography as it ensures good separation from both less polar and more polar impurities without requiring excessively large volumes of solvent.

Materials for TLC
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).

  • Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO4) stain.

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Aldehydes and other aromatic compounds will typically appear as dark spots. If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate solution; aldehydes and alcohols will appear as yellow spots on a purple background.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results and Optimizing the Mobile Phase
  • High Rf (> 0.5): The eluent is too polar. The compound is spending too much time in the mobile phase. To decrease the Rf, increase the proportion of the non-polar solvent (e.g., hexanes).

  • Low Rf (< 0.2): The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. To increase the Rf, increase the proportion of the polar solvent (e.g., ethyl acetate).

A series of TLC experiments should be conducted with varying solvent ratios to achieve the target Rf of 0.25-0.35.

Table 1: Example TLC Solvent System Optimization

Hexanes:Ethyl Acetate RatioObserved Rf of this compoundAssessment
95:5~0.5Too high; eluent is too polar.
90:10~0.3Optimal for column chromatography.
85:15~0.15Too low; eluent is not polar enough.

Protocol: Flash Column Chromatography Purification

This protocol is based on the purification of approximately 1-5 grams of crude this compound.

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Optimized hexanes:ethyl acetate mixture (determined by TLC)

  • Apparatus: Glass chromatography column, separatory funnel (for solvent addition), collection tubes/flasks, compressed air or nitrogen source (for flash chromatography).

Column Packing (Wet Slurry Method)
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Packing: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Once the silica gel has settled, add a layer of sand to the top to prevent disruption of the stationary phase during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Sample Loading
  • Minimal Solvent: Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane is often a good choice due to its volatility and ability to dissolve a wide range of compounds).

  • Application: Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

  • Adsorption: Drain the solvent until the sample is adsorbed onto the silica gel, just entering the top of the column.

Elution and Fraction Collection
  • Initial Elution: Begin eluting with the optimized mobile phase (e.g., 90:10 hexanes:ethyl acetate). Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate (a drop rate of about 5-10 cm per minute is a good starting point).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column.

  • Monitoring: Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under a UV lamp.

  • Gradient Elution (if necessary): If separation is not optimal, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., starting with 95:5 hexanes:ethyl acetate and slowly increasing to 90:10, then 85:15). This can help to elute more polar impurities after the desired product has been collected.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development (Find optimal solvent system) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Product (in minimal solvent) Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity if needed Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Characterize Pure Product (NMR, etc.) Evaporate->Final

Troubleshooting

Table 2: Common Issues and Solutions in the Chromatography of this compound

IssuePotential CauseRecommended Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC.[3]
Column overloading.Use a larger column or reduce the amount of sample loaded.
Product Degradation The slightly acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes.[3]Consider using neutral alumina as the stationary phase or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
Streaking of Spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

G cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution Problem {Poor Separation | Product Degradation | Streaking on TLC} Cause {Incorrect Polarity | Column Overload | Acidic Silica | Sample Concentration | Compound Nature} Problem->Cause Identify Solution {Re-optimize with TLC | Use Larger Column | Use Neutral Alumina/TEA | Dilute Sample | Add Acid/Base to Eluent} Cause->Solution Implement

Safety and Handling

  • This compound and its related isomers are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • The solvents used (hexanes, ethyl acetate) are flammable. Keep away from ignition sources.

Conclusion

This application note provides a robust and reproducible method for the purification of this compound using flash column chromatography. By following a systematic approach that begins with TLC-based method development, researchers can confidently achieve high levels of purity, which is critical for the successful application of this compound in further synthetic endeavors. The principles and troubleshooting guide outlined herein are broadly applicable to the purification of other moderately polar aromatic aldehydes.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. Google Patents.
  • Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxybenzaldehyde. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Tert-butoxybenzaldehyde. National Institutes of Health. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

Sources

analytical methods for monitoring 3-Sec-butoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Analytical Methodologies for Monitoring 3-Sec-butoxybenzaldehyde Reactions

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Monitoring this compound Reactions

This compound is a key aromatic aldehyde intermediate utilized in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The efficiency of its conversion, the minimization of side-product formation, and the overall safety of the synthetic process are contingent upon rigorous, real-time, or near-real-time analytical monitoring. This guide provides a comprehensive overview of robust analytical methods designed to track the progress of reactions involving this compound, offering both high-level strategic insights and detailed, actionable protocols for researchers, process chemists, and quality control analysts.

The core objective of monitoring these reactions is to gain a deep, quantitative understanding of the reaction kinetics, identify the formation of critical intermediates, and characterize the impurity profile. Such data is invaluable for process optimization, ensuring batch-to-batch consistency, and meeting the stringent quality requirements dictated by regulatory bodies. We will explore a multi-modal analytical approach, leveraging the strengths of chromatography and spectroscopy to create a holistic picture of the chemical transformation.

Chromatographic Techniques: The Gold Standard for Separation and Quantification

Chromatography is the cornerstone of reaction monitoring, providing the resolving power necessary to separate the starting material from products, by-products, and trace impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for analyzing non-volatile or thermally sensitive compounds, making it exceptionally well-suited for many organic reactions conducted in the liquid phase.[1] For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their relative hydrophobicity.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. Its non-polar nature provides strong retention for the aromatic aldehyde and related species, allowing for effective separation from more polar reactants or solvents.

  • Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) with water is typically employed. ACN often provides sharper peaks and lower backpressure. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is critical. It protonates silanol groups on the silica backbone, reducing peak tailing, and ensures consistent ionization if the method is coupled with mass spectrometry (MS).[2] Formic acid is preferred for LC-MS applications due to its volatility.[2]

  • Detection: The benzaldehyde moiety contains a strong chromophore, making UV detection highly effective. A wavelength between 254 nm and 280 nm is typically optimal for monitoring the aromatic ring.[3]

Protocol 1: RP-HPLC-UV Method for Reaction Monitoring

Objective: To quantify the consumption of this compound and the formation of the primary product.

  • Sample Preparation:

    • Carefully quench a 100 µL aliquot of the reaction mixture at a specific time point by diluting it into 900 µL of cold acetonitrile. This immediately stops the reaction and precipitates insoluble catalysts or salts.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any solids.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detector: UV/Vis Diode Array Detector (DAD) at 254 nm.

  • System Suitability Test (SST):

    • Before running samples, inject a standard mixture of this compound and the expected product five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time <2.0%; USP tailing factor for both peaks between 0.9 and 1.5; resolution between the two main peaks >2.0.

  • Data Analysis:

    • Integrate the peak areas for the starting material and product.

    • Calculate the percent conversion using the following formula, assuming equal response factors (this should be confirmed experimentally): %Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%

Data Summary Table: HPLC Parameters

Parameter Value/Condition Rationale
Column C18, 4.6x150 mm, 5 µm Excellent retention and resolution for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid Provides good peak shape and is MS-compatible.[2]
Detection UV at 254 nm High sensitivity for the benzaldehyde chromophore.
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns, balancing speed and resolution.

| Temperature | 35 °C | Ensures reproducible retention times and reduces viscosity. |

Gas Chromatography (GC)

GC is a powerful alternative, especially for monitoring volatile impurities or when the reaction solvent is amenable to GC analysis. This compound is sufficiently volatile for GC.[4]

Causality Behind Method Design:

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, OV-101), provides excellent separation for a wide range of aromatic compounds based on boiling point and polarity differences.[5]

  • Detector: A Flame Ionization Detector (FID) is robust, reliable, and offers a wide linear range for quantifying organic compounds.[5]

  • Temperature Program: A programmed temperature ramp is essential to first elute volatile components at a lower temperature and then increase the temperature to elute higher-boiling compounds like the starting material and products in a reasonable time with good peak shape.[6]

Protocol 2: GC-FID Method for Impurity Profiling

Objective: To identify and quantify volatile starting materials, intermediates, and by-products.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it into 900 µL of a suitable solvent (e.g., chloroform or ethyl acetate) containing an internal standard (e.g., 3-chlorobenzaldehyde).[5]

    • Vortex and transfer to a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890, Shimadzu GC-2010 Plus, or equivalent, with FID.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Detector: FID at 300 °C.

  • System Suitability Test (SST):

    • Inject a standard mixture containing the analyte and internal standard five times.

    • Acceptance Criteria: RSD for the ratio of peak areas <2.0%; peak tailing factor <1.8.

  • Data Analysis:

    • Identify peaks based on retention time relative to standards.

    • Quantify using the internal standard method to correct for injection volume variations.

Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot quench Quench Reaction (e.g., in cold ACN or add IS) aliquot->quench process Centrifuge / Filter quench->process vial Transfer to Vial process->vial hplc HPLC System (Pump, Column, Detector) vial->hplc gc GC System (Inlet, Column, Oven, Detector) vial->gc chromatogram Generate Chromatogram hplc->chromatogram gc->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Components (%Area, Internal Standard) integrate->quantify report Generate Report (Kinetics, Purity) quantify->report

Caption: General workflow for reaction monitoring using chromatography.

Spectroscopic Methods: Unveiling Molecular Structure in Real-Time

While chromatography excels at separation, spectroscopy provides direct structural information, often without the need for extensive sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an inherently quantitative technique that can provide unambiguous structural information on all soluble species in a reaction mixture.[7] It is particularly powerful for identifying unknown intermediates and by-products.

Causality Behind Method Design:

  • Key Probes: ¹H NMR is the primary tool. The aldehydic proton of this compound gives a distinct, downfield singlet (typically 9-10 ppm) that is usually well-resolved from other signals.[8] The disappearance of this signal and the appearance of new signals (e.g., a methine proton if the aldehyde is reduced to an alcohol) provides a direct measure of the reaction's progress.

  • Monitoring Mode:

    • Offline (Ex-situ): Aliquots are taken, quenched, and analyzed. This is simple but provides discrete time points.

    • Online (In-situ): The reaction mixture is continuously circulated from the reactor through a flow cell inside the NMR spectrometer.[9] This provides near-real-time data, enabling precise kinetic analysis.[10]

Protocol 3: ¹H NMR for Reaction Conversion Analysis (Offline)

Objective: To determine reaction conversion by integrating characteristic proton signals.

  • Sample Preparation:

    • At t=0, prepare a sample of the initial reaction mixture by dissolving a known mass of starting material and an inert, quantitative internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction solvent (deuterated, if possible, otherwise use solvent suppression).

    • Acquire a t=0 spectrum.

    • At subsequent time points, withdraw an aliquot (e.g., 50 µL), quench it in 500 µL of a deuterated solvent (e.g., CDCl₃), and filter it into an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H pulse-acquire.

    • Key Parameters: Sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure quantitative accuracy. Typically, D1 = 15-30 seconds.

  • Data Analysis:

    • Phase and baseline correct the spectra.

    • Calibrate the spectrum to a known solvent peak or TMS.

    • Integrate the characteristic signal for the starting material's aldehyde proton and a characteristic signal for the product.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the concentration and/or conversion relative to the constant integral of the internal standard.

Data Summary Table: Characteristic NMR Shifts

Compound Functional Group ¹H Chemical Shift (ppm, approx.) ¹³C Chemical Shift (ppm, approx.)
This compound Aldehyde (-CHO) 9.9 - 10.1 190 - 192
Aromatic (Ar-H) 7.2 - 7.8 120 - 150
sec-Butoxy (-OCH-) 4.4 - 4.6 75 - 78
Corresponding Alcohol Benzylic (-CH₂OH) 4.6 - 4.8 63 - 66

| | Aromatic (Ar-H) | 7.1 - 7.5 | 120 - 145 |

(Note: Exact shifts are solvent-dependent)[8][11]

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is unparalleled in its ability to provide molecular weight information, making it the definitive tool for identifying unknown by-products.[12] When coupled with a separation technique (LC-MS or GC-MS), it becomes a powerful platform for impurity profiling.[13]

Causality Behind Method Design:

  • LC-MS: Ideal for confirming the molecular weight of the main product and identifying less volatile impurities. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, directly providing the molecular weight.

  • GC-MS: Perfect for identifying volatile impurities. Electron Ionization (EI) creates characteristic fragmentation patterns that act as a "fingerprint" for a molecule, which can be matched against spectral libraries (e.g., NIST) for confident identification.[14]

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, allowing for the determination of the elemental formula of an unknown impurity, which is crucial for structural elucidation.

Pairing LC-MS with UV detection is particularly advantageous; the UV detector quantifies known components, while the MS identifies co-eluting peaks or those without a UV chromophore.[15]

Method Validation: Ensuring Trustworthy Data

An analytical method is only useful if its results are reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[16] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) > 0.999 is typically required.[6]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. Recoveries of 98-102% are common targets.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

Analytical Method Validation Workflow

G Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity (Peak Purity, Resolution) Proto->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ (S/N Ratio, Std. Dev.) Prec->Limit Rob Robustness (Vary Parameters) Limit->Rob Rep Write Validation Report Rob->Rep

Caption: A stepwise workflow for analytical method validation per ICH guidelines.

Conclusion: An Integrated Approach for Comprehensive Understanding

Effective monitoring of this compound reactions requires a multi-faceted analytical strategy. HPLC and GC form the backbone for quantitative analysis of reaction progress and purity. NMR provides invaluable, unambiguous structural information, especially for identifying intermediates, while mass spectrometry is the ultimate tool for confirming product identity and elucidating the structure of unknown impurities. For process optimization and control, these offline methods can be supplemented with in-situ techniques. Every method employed must be rigorously validated to ensure data integrity and meet regulatory standards. By thoughtfully combining these techniques, researchers and drug development professionals can achieve a profound understanding of their chemical processes, leading to higher yields, improved purity, and more robust, scalable syntheses.

References

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: D-Scholarship@Pitt URL: [Link]

  • Title: Separation of p-tert-Butoxybenzaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations Source: PubMed URL: [Link]

  • Title: Spectroscopy of Aldehydes and Ketones Source: Fiveable URL: [Link]

  • Title: NMR Reaction-Monitoring as a Process Analytical Technique Source: Pharmaceutical Technology URL: [Link]

  • Title: Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography Source: Google Patents URL
  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: On-line NMR reaction monitoring Source: Magritek URL: [Link]

  • Title: Analytical Methods for 2-Butoxyethanol Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Seven Essential Steps for In Situ Reaction Monitoring Source: Spectroscopy Online URL: [Link]

  • Title: What are the optimal conditions for GC analysis of benzaldehyde? Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products Source: Journal of Chemical Education URL: [Link]

  • Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T Source: Springer URL: [Link]

  • Title: Impurities Application Notebook Source: Waters Corporation URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In-Situ Monitoring of Chemical Reactions Source: Mettler Toledo URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: In situ reaction monitoring in photocatalytic organic synthesis Source: ISTA Research Explorer URL: [Link]

  • Title: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Source: Chromatography Online URL: [Link]

  • Title: Exploiting in situ NMR to monitor the formation of a metal–organic framework Source: Royal Society of Chemistry URL: [Link]

  • Title: Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: MDPI URL: [Link]

Sources

Application Note: High-Throughput Synthesis of Lipophilic Heterocycles Using 3-Sec-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

3-Sec-butoxybenzaldehyde is a specialized aromatic building block utilized in the synthesis of "privileged scaffold" heterocycles, particularly dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (1,4-DHPs). Unlike simple methoxy-substituted benzaldehydes, the 3-sec-butoxy moiety introduces a critical balance of lipophilicity and steric bulk without inducing excessive torsional strain.

This Application Note details the use of this aldehyde in Multicomponent Reactions (MCRs). It is designed for medicinal chemists aiming to modulate the physicochemical properties (LogP, solubility) of drug candidates targeting kinases, calcium channels, or PDE4 enzymes.

Key Physicochemical Advantages
FeatureImpact on Heterocycle Synthesis
Lipophilicity The branched sec-butyl chain increases LogP, enhancing blood-brain barrier (BBB) permeability and cell membrane penetration compared to methoxy analogs.
Steric Bulk The sec-butoxy group fills hydrophobic pockets in target proteins (e.g., allosteric sites) more effectively than linear alkoxy chains.
Solubility Improves solubility of the final heterocyclic core in non-polar organic solvents, facilitating flash chromatography purification.

Core Application: The Biginelli Reaction (Dihydropyrimidinones)[4][5][6][7]

The most robust application of this compound is in the Biginelli reaction to generate 3,4-dihydropyrimidin-2(1H)-ones. These scaffolds are pharmacophores for calcium channel blockers and mitotic kinesin inhibitors.

Mechanistic Insight

The reaction proceeds via a specific sequence where the sec-butoxy group's electron-donating effect (via resonance) stabilizes the intermediate carbocation, but its meta-positioning prevents steric interference with the incoming nucleophile.

Visualization: Biginelli Reaction Pathway

The following diagram illustrates the critical interception of the iminium intermediate, highlighting where the 3-sec-butoxy substituent influences the pathway.

BiginelliMechanism Aldehyde 3-Sec-Butoxy- benzaldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Condensation Urea Urea/Thiourea Urea->Iminium Condensation Acid Acid Cat. (H+) Acid->Iminium Condensation Adduct Open Chain Ureido-Crotonate Iminium->Adduct + Ketoester (Mannich-like) Ketoester Ethyl Acetoacetate (Enol Form) Cyclization Intramolecular Cyclization (-H2O) Adduct->Cyclization Product 4-(3-sec-butoxyphenyl)- 3,4-DHPM Cyclization->Product

Caption: The acid-catalyzed condensation pathway. The N-acyliminium ion is the electrophilic bottleneck.

Experimental Protocol: Microwave-Assisted Synthesis

Standard thermal reflux is slow (12-24h). This optimized microwave protocol reduces time to 20 minutes and suppresses side-product oxidation.

Reagents:

  • This compound (1.0 mmol, 178 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or TMSCl (10 mol%)

  • Solvent: Ethanol (2 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve this compound and ethyl acetoacetate in Ethanol.

  • Activation: Add the catalyst [Yb(OTf)₃]. Stir for 2 minutes at room temperature to activate the carbonyl oxygen.

  • Addition: Add Urea. Cap the vial with a pressure-relief septum.

  • Reaction: Irradiate at 120°C (150 W) for 20 minutes .

    • Checkpoint: The reaction mixture should turn from clear/pale yellow to a deep amber.

  • Work-up (Critical for Lipophilic Variants):

    • Unlike simple aryl aldehydes, the product containing the sec-butoxy group often forms a gum rather than a precipitate upon cooling.

    • Do not rely on simple filtration.

    • Pour the mixture into crushed ice (20g). If a solid forms, filter.[1] If an oil forms, extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexane:EtOAc 7:3).

Core Application: Hantzsch Dihydropyridine Synthesis[8][9][10][11]

This aldehyde is also ideal for synthesizing 1,4-dihydropyridines (1,4-DHPs), which are analogs of Nifedipine. The sec-butoxy group mimics the steric bulk found in potent calcium channel modulators.

Visualization: Convergent Synthesis Workflow

This diagram demonstrates the one-pot multicomponent assembly.

HantzschWorkflow Aldehyde This compound Inter1 Knoevenagel Intermediate Aldehyde->Inter1 + 1 eq Ketoester Ketoester Ethyl Acetoacetate (2.0 equiv) Inter2 Enamine Intermediate Ketoester->Inter2 + Ammonia Ammonia Ammonium Acetate (Nitrogen Source) Convergence Michael Addition & Cyclodehydration Inter1->Convergence Inter2->Convergence Final 1,4-Dihydropyridine Derivative Convergence->Final

Caption: The convergent Hantzsch synthesis. The aldehyde dictates the C4-position substituent.

Experimental Protocol: Solvent-Free Green Synthesis

Solvent-free conditions drive the reaction to completion via the "melt" phase, which is particularly effective for liquid aldehydes like this compound.

Reagents:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (2.2 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: Molecular Iodine (I₂) (5 mol%)

Procedure:

  • Mix all reagents in a round-bottom flask. The mixture will be a slurry.

  • Heat to 80°C with vigorous stirring. The mixture will melt into a homogeneous liquid phase.

  • Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear within 45-60 minutes.

  • Quenching: Cool to room temperature. Add aqueous sodium thiosulfate (5%) to quench the iodine (color changes from dark brown to pale yellow).

  • Isolation: Extract with Dichloromethane (DCM).

  • Crystallization: The 1,4-DHP product with the sec-butoxy chain is best crystallized from a mixture of Ethanol/Water (9:1) .

Expert Technical Insights & Troubleshooting

Handling the sec-Butoxy Group

The sec-butoxy group introduces chirality (the carbon bonded to oxygen is chiral), meaning the commercial aldehyde is a racemate.

  • Implication: The resulting heterocycles will be diastereomeric mixtures if other chiral centers are present. For non-chiral heterocycles (like symmetric Hantzsch esters), this is irrelevant.

  • Stability: The secondary alkyl ether linkage is stable to basic conditions but can cleave under strong Lewis acids (e.g., BBr₃) or high temperatures with HI. Avoid these deprotection conditions if you intend to keep the lipophilic tail.

Purification Challenges

Researchers often fail to isolate these derivatives because they expect white powders.

  • Observation: 3-sec-butoxy derivatives often manifest as viscous yellow oils due to the disruption of crystal packing by the branched alkyl chain.

  • Solution: If the product oils out, perform a trituration with cold n-Pentane or Diethyl Ether to induce solidification.

Reaction Monitoring (TLC Data)
CompoundRf Value (Hex:EtOAc 7:3)Visualization
This compound0.65UV Active / DNP Stain (Orange)
Biginelli Product (DHPM)0.35UV Active / Vanillin Stain
Hantzsch Product (1,4-DHP)0.45UV Active (Strong Blue Fluorescence)

References

  • Chem-Impex International. "this compound Product Page." Catalog No. 22921-59-1.[2] Link

  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000, 33(12), 879–888. Link

  • Demanuele, K. "Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach."[3] University of Malta Repository, 2018. Link

  • PubChem. "2-sec-butoxybenzaldehyde (Compound Summary)." National Library of Medicine. Link

  • Organic Chemistry Portal. "Biginelli Reaction: Mechanism and Recent Literature." Link

Sources

application of 3-Sec-butoxybenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Sec-butoxybenzaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

This compound (CAS: 915924-09-3) is a specialized aromatic aldehyde intermediate used primarily in the optimization phase of drug discovery.[1][2] Unlike simple methoxy or ethoxy analogs, the sec-butoxy group offers a unique combination of steric bulk , lipophilicity , and chiral potential that can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a lead compound.[1][2]

This guide details the application of this compound in synthesizing bioactive scaffolds, specifically targeting:

  • Lipophilic Tuning: Increasing cLogP to improve membrane permeability.[1][2]

  • Metabolic Stability: Utilizing steric hindrance to retard O-dealkylation by Cytochrome P450 enzymes compared to n-butoxy or methoxy analogs.[1][2]

  • Hydrophobic Pocket Filling: Targeting "gatekeeper" regions in kinase inhibitors or hydrophobic clefts in GPCRs.[1][2]

Part 2: Chemical Profile & Properties

PropertyData
Chemical Name This compound
CAS Number 915924-09-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~265°C (Predicted)
Solubility Soluble in DCM, MeOH, THF, DMSO; Insoluble in water
Key Functional Groups Aldehyde (Electrophile), Sec-butyl ether (Lipophilic tail)
Chirality Contains one chiral center (R/S).[1][2] Typically supplied as racemate.[1][2]

Part 3: Critical Application Protocols

Application A: Reductive Amination (Library Synthesis)

Context: The most common application is coupling the aldehyde to a primary or secondary amine to generate a benzylamine core.[1][2] This is ubiquitous in the synthesis of GPCR ligands (e.g., Dopamine D2 antagonists) and kinase inhibitors.[1][2]

Strategic Insight: The sec-butoxy group at the meta-position often improves selectivity by disrupting planarity and filling adjacent hydrophobic pockets that smaller substituents (like -OMe) cannot reach.[1][2]

Protocol 1: One-Pot Reductive Amination

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Amine substrate (1.0–1.2 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (catalytic, optional)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a clean reaction vial, dissolve this compound (1.0 mmol, 178 mg) in DCE (5 mL). Add the amine (1.0 mmol).[1][2]

  • Activation: If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to neutralize.[1][2] If reaction kinetics are slow, add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC or LCMS for imine formation.[1][2]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1][2]

Application B: Scaffold Construction (Benzimidazole Synthesis)

Context: this compound is an excellent precursor for synthesizing 2-substituted benzimidazoles via oxidative condensation with o-phenylenediamines.[1][2] This scaffold is frequent in anti-infective and anti-inflammatory research.[1][2]

Protocol 2: Oxidative Condensation

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • o-Phenylenediamine (1.0 equiv)[1][2]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or air oxidation in refluxing solvent.[1][2]

  • Solvent: DMF or Ethanol.[1][2]

Step-by-Step Methodology:

  • Mixing: Dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in DMF (5 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) as a mild oxidant to facilitate the cyclization-dehydrogenation step.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours.

  • Monitoring: Monitor consumption of the aldehyde by TLC (UV visualization).

  • Precipitation: Pour the reaction mixture into crushed ice/water (50 mL). The benzimidazole product often precipitates as a solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][2]

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available for this compound in a medicinal chemistry campaign.

G Start This compound (Starting Material) RedAm Reductive Amination (+ Amine, STAB) Start->RedAm Wittig Wittig Reaction (+ Ylide) Start->Wittig Oxidation Oxidation (NaClO2/H2O2) Start->Oxidation Condensation Condensation (+ o-Phenylenediamine) Start->Condensation Benzylamine Sec-butoxy Benzylamine (GPCR/Kinase Ligands) RedAm->Benzylamine Library Synthesis Styrene Sec-butoxy Styrene (Linker Extension) Wittig->Styrene Chain Elongation BenzoicAcid 3-Sec-butoxybenzoic Acid (Amide Coupling Precursor) Oxidation->BenzoicAcid Scaffold Gen Benzimidazole 2-Aryl Benzimidazole (Bioactive Heterocycle) Condensation->Benzimidazole Heterocycle Gen

Figure 1: Divergent synthetic utility of this compound in drug discovery workflows.[1][2]

Part 5: Advanced Considerations (Stereochemistry & Metabolism)

1. The Chirality Factor: The sec-butoxy group contains a chiral center at the ether linkage.[1][2]

  • Commercial Reality: Most vendors supply this aldehyde as a racemate .[1][2]

  • Implication: If you couple this to an achiral amine, you get a racemic product.[1][2] If you couple it to a chiral amine (e.g., a proline derivative), you will generate diastereomers .[1][2]

  • Recommendation: For early-stage screening (Hit-to-Lead), the racemate is acceptable. For Lead Optimization, separation of enantiomers (via Chiral HPLC) or asymmetric synthesis of the ether is required to identify the eutomer (active enantiomer).[1]

2. Metabolic Stability (SAR Insight):

  • O-Dealkylation: A primary metabolic clearance route for alkoxy-benzenes is O-dealkylation by CYP450s.[1][2]

  • Comparison:

    • Methoxy (-OMe):[1][2] Rapid dealkylation.[1][2]

    • n-Butoxy (-OnBu):[1][2] Moderate dealkylation; prone to side-chain oxidation.[1][2]

    • Sec-Butoxy (-OsBu):[1][2]Enhanced Stability. The branching at the alpha-carbon (relative to the ether oxygen) sterically hinders the approach of the CYP heme iron, potentially prolonging half-life (

      
      ).[1][2]
      

Part 6: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2757202, 3-Butoxybenzaldehyde. (Note: General structural class reference). Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Standard protocol for Reductive Amination).[1][2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Context on lipophilic ether substitutions).

Sources

Biocatalytic Transformations of 3-Sec-butoxybenzaldehyde: Protocols for Chiral Cyanohydrin and Amine Synthesis

[1]

Abstract

3-Sec-butoxybenzaldehyde (CAS 915924-09-3) is a lipophilic, meta-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceutical building blocks and agrochemicals.[1] While classical chemical methods for its derivatization often suffer from poor enantioselectivity and harsh conditions, enzymatic routes offer superior optical purity and mild operating parameters.[1] This Application Note details validated protocols for two primary biocatalytic workflows: (1) Asymmetric Cyanohydrin Synthesis using Hydroxynitrile Lyases (HNLs) and (2) Reductive Amination using


1

1

Introduction & Substrate Analysis

Chemical Profile[1][2][3][4][5]
  • Compound: this compound[1][2]

  • CAS: 915924-09-3[1][2]

  • Molecular Weight: 178.23 g/mol [1]

  • Properties: The sec-butoxy group at the meta position introduces significant lipophilicity (

    
    ) and steric bulk compared to simple benzaldehyde.[1] This necessitates the use of biphasic solvent systems or co-solvents to ensure substrate availability to the enzyme while preventing protein denaturation.[1]
    
Biocatalytic Retrosynthesis

The aldehyde functionality serves as a divergent point for three major chiral scaffolds:

  • 
    -Hydroxy Acids/Nitriles:  Via Hydroxynitrile Lyase (HNL).[1]
    
  • Chiral Amines: Via

    
    -Transaminase (ATA).[1]
    
  • Chiral Alcohols: Via Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).[1]

This guide focuses on the HNL and ATA routes, which generate carbon-carbon and carbon-nitrogen bonds, respectively, offering the highest value addition.[1]

BiocatalysisSubstrateThis compound(Lipophilic Substrate)HNLHydroxynitrile Lyase(HNL) + HCNSubstrate->HNLATATransaminase(ATA) + Amine DonorSubstrate->ATAKREDKetoreductase(KRED) + NADPHSubstrate->KREDProd1(S)- or (R)-Cyanohydrin(>98% ee)HNL->Prod1Prod2Chiral Benzylamine(>99% ee)ATA->Prod2Prod3Chiral Benzyl AlcoholKRED->Prod3

Figure 1: Divergent biocatalytic pathways for this compound.[1] The HNL and ATA pathways (solid lines) are detailed in this guide.

Application I: Asymmetric Cyanohydrin Synthesis (HNL Route)

Principle

Hydroxynitrile lyases catalyze the reversible addition of HCN to aldehydes.[1] For lipophilic substrates like this compound, a biphasic system (MTBE/Buffer) is critical.[1] This suppresses the spontaneous (racemic) background reaction by keeping the aldehyde predominantly in the organic phase, while the enzyme converts the small aqueous fraction stereoselectively.[1]

  • Target Product: (S)-3-sec-butoxy-mandelonitrile (precursor to (S)-

    
    -hydroxy acids).[1]
    
  • Enzyme Selection: Hevea brasiliensis HNL (HbHNL) or Manihot esculenta HNL (MeHNL) for (S)-selectivity. Prunus amygdalus HNL (PaHNL) for (R)-selectivity.[1]

Protocol: Biphasic Synthesis (Scale: 50 mmol)

Materials:

  • Substrate: this compound (8.9 g, 50 mmol).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) (25 mL).[1]

  • Buffer: 0.1 M Citrate/Phosphate buffer, pH 4.0 (50 mL). Note: Low pH suppresses non-enzymatic racemization.[1][3]

  • Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (transcyanation).[1] Safety: This protocol uses in situ HCN generation.[1][4]

  • Enzyme: HbHNL (liquid concentrate or immobilized, ~2000 U).[1]

Workflow:

  • Preparation of Organic Phase: Dissolve 8.9 g of this compound in 25 mL of MTBE. Ensure complete dissolution; the solution should be clear.

  • Buffer Preparation: Prepare 50 mL of Citrate buffer (pH 4.0). Cool to 4°C.[1]

  • Enzyme Loading: Add the HNL enzyme preparation to the buffer. If using immobilized enzyme (e.g., on Celite), suspend the solid in the buffer.[1]

  • Reaction Initiation:

    • Combine the organic and aqueous phases in a reactor equipped with an overhead stirrer.[1]

    • Crucial Step: Emulsify the mixture by stirring at 800–1000 rpm. High interfacial area is required for mass transfer.[1]

    • Cyanide Addition: Slowly dose 4 M NaCN solution (aqueous) or pure acetone cyanohydrin (2.0 eq) over 2 hours via a syringe pump.[1]

    • Temperature Control: Maintain reaction temperature at 10–15°C.

  • Monitoring: Monitor consumption of aldehyde via HPLC (C18 column, ACN/Water gradient) or GC.

  • Quenching & Workup:

    • Once conversion >98%, stop stirring and allow phases to separate.[1]

    • Extract the aqueous phase twice with MTBE (2 x 20 mL).[1]

    • Combine organic layers and dry over

      
      .
      
    • Stabilize the product by adding a trace of acid (e.g., 0.1% p-TsOH) if storing, as cyanohydrins are unstable at neutral/basic pH.[1]

Data Summary:

ParameterSpecificationReason
pH 3.5 – 4.5Suppresses chemical (racemic) background reaction.[1]
Temperature 5°C – 15°CEnhances enantioselectivity and stability of cyanohydrin.[1]
Solvent MTBE / Buffer (1:2)MTBE solubilizes the lipophilic substrate; biphasic mode allows easy workup.[1]
Yield >95%High conversion due to favorable equilibrium at low pH.[1]
ee >98% (S)Enzyme specific control.[1][4]

Application II: Reductive Amination (Transaminase Route)[1]

Principle
1
  • Challenge: The equilibrium favors the ketone/aldehyde side.

  • Solution: Use an amine donor that generates a volatile byproduct (Isopropylamine

    
     Acetone) or use an enzymatic cascade (LDH/GDH) to remove the co-product (Pyruvate).[1]
    
  • Substrate Handling: this compound is hydrophobic; DMSO (5-10% v/v) is required as a co-solvent.[1]

Protocol: Transaminase Screening & Synthesis[1]

Materials:

  • Enzyme: Commercial

    
    -Transaminase Screening Kit (e.g., Codexis, Johnson Matthey).[1]
    
  • Amine Donor: Isopropylamine (IPA) (1 M stock, pH neutralized to 7.5).[1]

  • Co-factor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.[1]

Workflow:

  • Reaction Mix Assembly (1 mL scale):

    • Substrate: 10 mM this compound (dissolved in DMSO, final DMSO conc. 10%).

    • Donor: 1 M Isopropylamine (pH 7.5).

    • PLP: 1 mM.[1]

    • Enzyme: 5 mg lyophilized powder.[1]

  • Incubation: Shake at 30°C, 700 rpm for 24 hours.

  • Equilibrium Shift: Leave the reaction vessel open (with a permeable membrane) to allow acetone evaporation, driving the reaction forward.

  • Workup:

    • Basify reaction to pH > 11 using 10 M NaOH (to deprotonate the amine).[1]

    • Extract with Ethyl Acetate (3 x 500 µL).[1]

    • Analyze organic phase by GC (chiral column, e.g., CP-Chirasil-Dex CB).[1]

Optimization for Scale-Up: For gram-scale synthesis, vacuum removal of acetone is the most effective method to drive conversion to >95%.[1]

TransaminationMixReaction Mixture:Substrate + IPA + PLP + ATAReactionEnzymatic Transamination(30°C, pH 7.5)Mix->ReactionEquilibriumEquilibrium Shift Strategy:Acetone Evaporation / VacuumReaction->Equilibrium byproduct removalWorkupWorkup:1. pH Adjustment (>11)2. Extraction (EtOAc)Reaction->Workup >95% conv.Equilibrium->Reaction drives conversionProductChiral Amine ProductWorkup->Product

Figure 2: Process flow for the transaminase-catalyzed reductive amination of this compound.

Analytical Methods & Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be established before running the reaction.

HPLC Method (Cyanohydrins)[1]
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzene ring absorption).[1]

  • Retention Times: Establish authentic racemic standard by reacting substrate with KCN/Acetic acid in methanol.

GC Method (Amines)[1]
  • Derivatization: Acylation with acetic anhydride/pyridine is recommended to improve peak shape of the amine.[1]

  • Column: Agilent J&W CP-Chirasil-Dex CB (25 m x 0.25 mm).[1]

  • Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    180°C.

References

  • Grietglank, V., et al. (2021).[1] Enzymatic reactions towards aldehydes: An overview. PMC - NIH.[1] Available at: [Link]

  • PubChem. (2025).[1] 3-Butoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Pöchlauer, P., et al. (2001).[1] Enzymatic process for the preparation of (S)-cyanohydrins. US Patent 6,225,095 B1.[1] (Demonstrates biphasic protocol for 3-phenoxybenzaldehyde, the closest structural analog). Available at:

  • Kumar, P., et al. (2008).[1][5] Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry. Available at: [Link][1]

Troubleshooting & Optimization

stability and degradation of 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide[1]

Introduction: Chemical Profile & Critical Vulnerabilities

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 3-Sec-butoxybenzaldehyde . While the sec-butoxy ether linkage provides steric bulk and lipophilicity, the molecule’s stability is dictated by the aldehyde moiety (-CHO) .[1]

The primary failure mode for this compound is radical-chain autoxidation , converting the liquid aldehyde into a solid carboxylic acid.[1] This guide provides the mechanistic insight and protocols required to maintain sample integrity.

Quick Reference Data
PropertySpecificationCritical Note
Physical State Clear to pale yellow liquidCloudiness/Solids indicate degradation.[1]
Storage Temp 2°C – 8°CRefrigeration slows radical initiation.[1]
Atmosphere Inert (Argon/Nitrogen)Oxygen is the primary enemy.
Main Impurity 3-Sec-butoxybenzoic acidResult of air exposure.[1]

Module 1: The "White Solid" Phenomenon (Oxidation)[1]

User Question:

"My bottle of this compound was a clear liquid when purchased, but after two weeks on the shelf, white crystals have formed at the bottom. Is the product defective?"

Technical Diagnosis:

Status: Degradation Confirmed (Autoxidation). The product is not inherently defective but has been compromised by atmospheric oxygen.[1] Benzaldehyde derivatives undergo a spontaneous, radical-mediated reaction with


 to form the corresponding benzoic acid (3-Sec-butoxybenzoic acid), which is typically a solid at room temperature and insoluble in the liquid aldehyde.[1]
The Mechanism: Radical Chain Autoxidation

Understanding this pathway is crucial for prevention. The reaction proceeds via a radical chain mechanism, not simple stoichiometry.[1]

Autoxidation Aldehyde This compound (Liquid) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat) Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O2 (Propagation) Peracid->Radical Regenerates Radical Acid 3-Sec-Butoxybenzoic Acid (Solid Precipitate) Peracid->Acid + Aldehyde (2nd Molecule Oxidized)

Figure 1: The autoxidation cascade.[1] Note that the intermediate peracid reacts with a second molecule of aldehyde, accelerating the degradation exponentially once started.[1]

Troubleshooting Protocol: Recovery & Prevention

Step 1: Assess Damage (The "Solubility Test") [1]

  • Take a 100 µL aliquot.

  • Dissolve in 1 mL of 10% aqueous Sodium Bicarbonate (

    
    ).
    
  • Observation: If the solid dissolves with effervescence (

    
     gas), it is the carboxylic acid degradant.[1]
    

Step 2: Purification (If <10% degraded) Do not discard the bottle.[1] You can remove the acid using a basic wash:[1]

  • Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate.[1]

  • Wash 2x with saturated

    
     solution (The acid moves to the aqueous layer).[1]
    
  • Wash 1x with Brine.[1]

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Immediate Action: Backfill the flask with Nitrogen/Argon immediately after drying.[1]

Module 2: Chromatographic Artifacts (GC/HPLC)

User Question:

"I see a ghost peak appearing after my main peak in GC-MS. The mass spectrum suggests an M+16 peak.[1] Is this a synthesis byproduct?"

Technical Diagnosis:

Status: In-Situ Thermal Oxidation. If the bulk material looks clean (clear liquid) but the analysis shows oxidation, the degradation is likely happening inside your analytical instrument.[1]

Root Cause Analysis
  • GC Injector Port: The high temperature (250°C+) of a GC injector can instantaneously oxidize the aldehyde if the carrier gas contains trace oxygen or if the liner is dirty (active sites).[1]

  • HPLC Solvents: Degassed solvents are critical.[1] Peroxides in uninhibited ethers (THF) can react with the aldehyde during the run.[1]

Validation Workflow
TestProcedureInterpretation
A/B Injection Inject sample at 250°C (Std) vs. 180°C (Low Temp).If the impurity peak decreases at lower temp, it is thermal artifact , not real impurity.[1]
Diluent Check Dissolve sample in ethanol vs. HPLC-grade acetonitrile.Ethanol can form acetals/hemiacetals in the injector; Acetonitrile is inert.[1]

Module 3: Storage & Handling Decision Tree

User Question:

"How should I store this for long-term (>6 months) usage?"

Technical Directive:

Strict exclusion of oxygen is the only way to halt the radical mechanism shown in Figure 1.

StorageProtocol Start Received Shipment Open Do you need to open it? Start->Open LongTerm No: Long Term Storage Open->LongTerm No Immediate Yes: Immediate Use Open->Immediate Yes Action1 Keep Original Seal Store at 4°C Darkness LongTerm->Action1 Action2 Purge Headspace with Argon Wrap Cap with Parafilm Immediate->Action2 Short Term (<1 Month) Action3 Subdivide into Vials (Single Use Aliquots) Immediate->Action3 Frequent Use (>1 Month)

Figure 2: Decision matrix for storage to minimize oxygen exposure.

The "Schlenk" Standard (Best Practice)

For critical applications (e.g., GMP synthesis or kinetic studies), treat this compound as air-sensitive:

  • Never pour from the bottle. Use a syringe/septum technique.[1]

  • Blanket: After every use, insert a needle connected to an Argon line into the headspace for 10-15 seconds before recapping.[1] Argon is heavier than air and forms a better protective layer than Nitrogen.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757202, 3-Butoxybenzaldehyde. Retrieved from [Link][1]

  • Muldoon, J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[1][2] (Explains the radical chain mechanism detailed in Module 1). Retrieved from [Link][1][2]

Sources

reaction monitoring techniques for optimizing 3-Sec-butoxybenzaldehyde yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Sec-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding reaction monitoring to maximize yield and purity. This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Achieving high yields of this compound requires careful monitoring and control of the reaction progress. This resource provides field-proven insights and scientifically grounded protocols to help you navigate the challenges of its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the crucial role of reaction monitoring in diagnosing and resolving these issues.

Issue 1: Low or Stagnant Yield of this compound

Q: My reaction appears to have stalled, or the final yield is significantly lower than expected. How can I use reaction monitoring to troubleshoot this?

A: Low yields are a common challenge in organic synthesis and can stem from several factors.[2][3] In-situ and offline reaction monitoring techniques are critical for diagnosing the root cause.

Possible Causes & Monitoring Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent for quantifying the disappearance of starting materials and the appearance of the product over time.[4][5] Taking aliquots from the reaction mixture at regular intervals will provide a kinetic profile.

    • Causality: An incomplete reaction could be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. The kinetic data from HPLC or GC will reveal if the reaction has plateaued prematurely.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

    • Monitoring Technique: GC-Mass Spectrometry (GC-MS) is a powerful tool for identifying unexpected byproducts.[6] The mass spectra of impurity peaks can help elucidate their structures and suggest the mechanistic pathways of side reactions.

    • Causality: In syntheses involving Grignard reagents, common side reactions include the formation of homo-coupled products or reduction of the aldehyde.[7][8] Monitoring for these specific masses can confirm if these pathways are significant.

  • Reagent Degradation: One or more of your reagents may be degrading under the reaction conditions.

    • Monitoring Technique: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ NMR, can provide real-time structural information on all components in the reaction mixture.[9][10][11] This allows for the direct observation of reagent decomposition.

    • Causality: The presence of water or air can lead to the degradation of sensitive reagents like Grignard reagents.[12] Impure starting materials can also introduce contaminants that interfere with the reaction.[2]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. How can I identify them and adjust my process?

A: Impurity profiling is essential for optimizing the synthesis of this compound. The choice of monitoring technique depends on the nature of the expected impurities.

Common Impurities and Identification Methods:

Impurity TypePotential SourceRecommended Monitoring Technique
Unreacted Starting MaterialsIncomplete reactionHPLC, GC
Benzoic Acid DerivativeOxidation of the aldehydeGC-MS, HPLC
Benzyl Alcohol DerivativeOver-reduction or hydrolysisGC-MS, HPLC
Dimerization/Polymerization ProductsAldol condensation type reactionsLC-MS, NMR

Causality and Mitigation:

  • Oxidation: Benzaldehydes are susceptible to oxidation to the corresponding benzoic acids, especially in the presence of air.[6]

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Careful purification, such as distillation or treatment with a mild reducing agent, can also remove this impurity.[13]

  • Aldol Condensation: In the presence of base, aldehydes with alpha-hydrogens can undergo self-condensation.[14]

    • Mitigation: Strict control of the reaction pH and temperature is crucial. Monitoring the reaction for the formation of higher molecular weight species by LC-MS can provide early indications of this side reaction.

Issue 3: Difficulty in Determining Reaction Endpoint

Q: I'm unsure when my reaction is complete, leading to either premature quenching or unnecessary heating, both of which can lower the yield. How can I accurately determine the endpoint?

A: Accurately determining the reaction endpoint is key to maximizing yield and minimizing byproduct formation.

Endpoint Determination Techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid qualitative technique. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • In-situ Infrared (IR) Spectroscopy: Real-time monitoring of the carbonyl (C=O) stretch of the aldehyde product can provide a continuous profile of the reaction.[15] The stabilization of the aldehyde peak intensity suggests the reaction has finished.

  • Quantitative Techniques (HPLC/GC): By taking time-point samples, you can plot the concentration of the starting material and product over time. The reaction is complete when the concentration of the starting material is negligible and the product concentration is maximized and constant.[16]

Frequently Asked Questions (FAQs)

Q1: Which reaction monitoring technique is best for my this compound synthesis?

A: The "best" technique depends on the specific reaction conditions and the information you need.

Decision Tree for Technique Selection:

Technique_Selection Start What information is needed? Kinetics Reaction Kinetics & Quantitation Start->Kinetics Quantitative Byproducts Byproduct Identification Start->Byproducts Qualitative RealTime Real-time Monitoring Start->RealTime Continuous HPLC_GC HPLC or GC Kinetics->HPLC_GC GC_MS GC-MS or LC-MS Byproducts->GC_MS InSitu_IR_NMR In-situ IR or NMR RealTime->InSitu_IR_NMR

Caption: Decision tree for selecting a monitoring technique.

Q2: How do I prepare my samples for HPLC or GC analysis?

A: Proper sample preparation is critical for obtaining accurate and reproducible results.

Step-by-Step Sample Preparation Protocol:

  • Quenching: Immediately quench a small aliquot of the reaction mixture in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate) to stop the reaction.

  • Extraction: If necessary, perform a liquid-liquid extraction to separate the organic components from aqueous or solid materials.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Dilution: Dilute the sample to an appropriate concentration for analysis. This is crucial to avoid overloading the analytical column.

  • Filtration: Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.

Q3: Can I use in-situ monitoring techniques for my reaction?

A: Yes, in-situ (or real-time) monitoring techniques are powerful for gaining a deep understanding of your reaction as it happens.[17]

  • In-situ IR (FTIR): Probes are inserted directly into the reaction vessel to monitor changes in vibrational frequencies, such as the appearance of the aldehyde C=O stretch.

  • In-situ NMR: A flow cell can be connected to the reactor to continuously circulate the reaction mixture through an NMR spectrometer, providing detailed structural information in real-time.[18]

These techniques eliminate the need for sampling and provide a continuous data stream, allowing for precise determination of reaction kinetics and the identification of transient intermediates.

Q4: What are the key spectroscopic signatures I should look for when monitoring the formation of this compound?

A: Recognizing the key spectroscopic signals is fundamental to tracking your reaction's progress.

TechniqueKey Spectroscopic FeatureApproximate Position
¹H NMR Aldehyde proton (CHO)9-10 ppm
Aromatic protons7-8 ppm
Sec-butoxy protonsMultiplets around 1.3-4.5 ppm
¹³C NMR Aldehyde carbonyl carbon190-200 ppm
IR Aldehyde C=O stretch~1700 cm⁻¹
Aldehyde C-H stretchTwo weak bands at ~2720 and ~2820 cm⁻¹[19]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Formation

This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on your specific reaction mixture.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B to elute the more nonpolar product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Calibration: Prepare standard solutions of your starting material and purified this compound to create a calibration curve for accurate quantification.

HPLC is a robust technique for analyzing aldehydes, often with good sensitivity and selectivity.[4][20] For enhanced sensitivity, derivatization with a fluorescent tag can be employed.[21][22][23]

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

  • Injector: Split/splitless injector at a temperature that ensures volatilization without thermal degradation.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Data Analysis: Compare the mass spectra of unknown peaks to a library (e.g., NIST) for tentative identification.

GC-MS is a widely used technique for the characterization of aldehydes and their byproducts.[24][25]

References

  • Allen, F. H., & Lewbner, G. W. (1963). Organic Syntheses, Coll. Vol. 4, 866.
  • ISTA Research Explorer. (2023). In situ reaction monitoring in photocatalytic organic synthesis. [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde with acetophenone to... [Link]

  • ACS Publications. (n.d.). Kinetics and mechanism of benzaldehyde Girard T hydrazone formation. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResearchGate. (n.d.). Transition of yields during the first optimization a) and second... [Link]

  • Magritek. (n.d.). On-line NMR reaction monitoring. [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

  • ResearchGate. (n.d.). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. [Link]

  • SciRP.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]

  • Taylor & Francis. (n.d.). KINETIC STUDY OF STILBENE SYNTHESIS VIA THE REACTION OF BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE WITH BENZALDEHYDE IN A TWO PHASE SYSTEM. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Semantic Scholar. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • PubMed. (2007). Direct analysis in real time for reaction monitoring in drug discovery. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. [Link]

  • ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. [Link]

  • RSC Publishing. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]

  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • PubMed Central. (n.d.). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. [Link]

  • YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]

  • ResearchGate. (n.d.). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • RSC Publishing. (n.d.). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. [Link]

  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. [Link]

Sources

Williamson Ether Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust reaction and seek to optimize its outcomes. Here, we will delve into the nuances of the Williamson ether synthesis, moving beyond the textbook mechanism to address the practical challenges and side reactions that can impact your yield and purity. Our focus is to provide you with actionable strategies and troubleshooting advice to minimize byproduct formation and enhance the efficiency of your ether syntheses.

Section 1: Understanding the Core Reaction and Its Competitors

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward pathway to ethers through the reaction of an alkoxide with an alkyl halide.[1][2] At its heart, the reaction is an S(_N)2 (bimolecular nucleophilic substitution) process.[1][3][4][5] An alkoxide ion (RO


) acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[5]

However, the alkoxide is not only a potent nucleophile but also a strong base. This dual reactivity is the primary source of byproduct formation, as an E2 (bimolecular elimination) reaction can compete with the desired S(_N)2 pathway, leading to the formation of an alkene instead of an ether.[6] The balance between these two pathways is delicate and is influenced by several factors that we will explore in detail.

Visualizing the Competing Pathways

To better understand the mechanistic crossroads of this reaction, let's visualize the S(_N)2 and E2 pathways.

Williamson_Pathways cluster_reactants Reactants cluster_products Potential Products Alkoxide (RO-) Alkoxide (RO-) SN2 Pathway SN2 (Desired) Alkoxide (RO-)->SN2 Pathway Acts as Nucleophile E2 Pathway E2 (Side Reaction) Alkoxide (RO-)->E2 Pathway Acts as Base Alkyl Halide (R'-X) Alkyl Halide (R'-X) Alkyl Halide (R'-X)->SN2 Pathway Alkyl Halide (R'-X)->E2 Pathway Ether (R-O-R') Ether (R-O-R') Alkene Alkene Alcohol (R'OH) Alcohol (R'OH) SN2 Pathway->Ether (R-O-R') E2 Pathway->Alkene E2 Pathway->Alcohol (R'OH) Williamson_Decision_Tree cluster_pathways Possible Synthetic Routes cluster_optimization Reaction Optimization start Plan Synthesis of R-O-R' path1 Route 1: Alcohol (ROH) + Alkyl Halide (R'-X) start->path1 path2 Route 2: Alcohol (R'OH) + Alkyl Halide (R-X) start->path2 check_R_prime Is R'-X primary or methyl? path1->check_R_prime check_R Is R-X primary or methyl? path2->check_R proceed1 Proceed with Route 1 check_R_prime->proceed1 Yes reconsider1 High risk of E2. Re-evaluate. check_R_prime->reconsider1 No (2° or 3°) proceed2 Proceed with Route 2 check_R->proceed2 Yes reconsider2 High risk of E2. Re-evaluate. check_R->reconsider2 No (2° or 3°) base Use strong, non-nucleophilic base (e.g., NaH) proceed1->base proceed2->base solvent Use polar aprotic solvent (e.g., DMF, MeCN) base->solvent temp Use moderate temperature (RT to 60°C) solvent->temp

Sources

catalyst selection for reactions involving 3-Sec-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Catalyst Selection & Reaction Optimization for 3-Sec-Butoxybenzaldehyde Ticket ID: T-SBBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

This compound presents a unique reactivity profile due to the interplay between the electron-withdrawing aldehyde and the meta-positioned sec-butoxy group.

  • Electronic Effect: The sec-butoxy group acts as a weak activator via resonance (meta-position reduces this impact compared to para) but maintains inductive electron withdrawal.

  • Steric Factor: Unlike a simple methoxy group, the sec-butyl moiety introduces significant steric bulk and lipophilicity, which can impede nucleophilic attack at the aldehyde if the reagent is also bulky.

  • Stability Warning: The secondary alkyl-aryl ether linkage is more acid-labile than a methyl ether. Strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) must be avoided to prevent dealkylation.

Knowledge Base: Troubleshooting & Protocols

Module A: Reductive Amination (The "Workhorse" Reaction)

Common User Issue: "I am observing low conversion to the secondary amine, or hydrolysis of the intermediate imine."

Root Cause Analysis: The meta-substitution pattern can deactivate the carbonyl carbon slightly compared to para-nitro analogs, but the primary issue is often water management . The formation of the imine (Schiff base) is an equilibrium process. If water is not removed or sequestered, the equilibrium shifts back to the aldehyde, leading to low yields during the reduction step.

Recommended Protocol: Titanium(IV)-Mediated Reductive Amination We recommend a "one-pot" procedure utilizing Titanium(IV) isopropoxide [Ti(OiPr)


]. This reagent acts as a dual-function catalyst: it serves as a mild Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, combine this compound (1.0 equiv) and the amine (1.1 equiv) in neat Ti(OiPr)

    
     (1.25 equiv). Note: If the amine is a solid, use a minimum amount of THF.
    
  • Incubation: Stir under Argon at ambient temperature for 6–12 hours. (Monitor disappearance of aldehyde via TLC).

  • Reduction: Dilute with absolute ethanol. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). STAB is preferred over NaBH

    
    CN due to lower toxicity and better selectivity.
    
  • Quench: Quench carefully with 1N NaOH (to precipitate titanium salts as TiO

    
    ). Filter through Celite.
    

Catalyst Selection Matrix for Reductive Amination:

Catalyst / ReagentActivitySelectivityRisk FactorRecommended For
NaBH(OAc)

(STAB)
ModerateHighLowGeneral purpose; acid-sensitive groups.
Ti(OiPr)

+ NaBH

HighHighModerate (Ti salts)Sterically hindered amines; unreactive aldehydes.
Pd/C + H

HighLowHigh Simple amines only. Risk of hydrogenolysis of the benzyl-ether bond.
NaBH

CN
LowModerateHigh (Toxic)Historic methods; pH sensitive (requires pH 6).

Workflow Visualization (DOT):

ReductiveAmination Start Start: this compound AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck Standard Standard Protocol: STAB / DCE / AcOH AmineCheck->Standard No (Primary/Linear) TiMethod Enhanced Protocol: Ti(OiPr)4 then NaBH4 AmineCheck->TiMethod Yes (Secondary/Bulky) Reduction Reduction Phase Standard->Reduction TiMethod->Reduction Outcome Target Secondary Amine Reduction->Outcome Warning Warning: Avoid Pd/C (Risk of Ether Cleavage) Reduction->Warning If H2 used

Caption: Decision logic for selecting the optimal reductive amination conditions based on amine sterics.

Module B: The Henry Reaction (Nitroaldol Condensation)

Common User Issue: "My reaction yields a polymeric gum instead of the crystalline nitrostyrene."

Root Cause Analysis: Using strong bases (NaOH, KOH) with this compound often leads to Cannizzaro disproportionation or polymerization of the sensitive nitro-aldol product. The sec-butoxy group donates electron density, making the aldehyde less electrophilic, requiring longer reaction times which invites side reactions.

Recommended Protocol: Ammonium Acetate Catalysis Use Ammonium Acetate (NH


OAc) in Glacial Acetic Acid. This system buffers the reaction, providing a gentle base to deprotonate nitromethane while the acetic acid activates the aldehyde oxygen.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1 equiv) in Nitromethane (5–10 equiv).

  • Catalyst Addition: Add Ammonium Acetate (0.5 – 1.0 equiv).

  • Solvent: Add Glacial Acetic Acid (approx. 2 mL per mmol of aldehyde).

  • Reflux: Heat to mild reflux (approx. 90–100°C) for 2–4 hours. The solution usually turns deep yellow/orange.

  • Workup: Cool to room temperature. Pour into ice water. The nitrostyrene product should precipitate as a solid. If it oils out (common with sec-butoxy chains due to lipophilicity), extract with DCM and recrystallize from MeOH/IPA.

Module C: Ether Stability & Lewis Acid Compatibility

Common User Issue: "I lost the sec-butyl group during a subsequent transformation."

Technical Insight: The sec-butyl ether is a secondary alkyl aryl ether. The bond dissociation energy is lower than that of a methyl ether (anisole derivative).

  • Forbidden Reagents: BBr

    
    , AlCl
    
    
    
    , dilute HI, and hot concentrated H
    
    
    SO
    
    
    . These will facilitate S
    
    
    1-type dealkylation to the phenol.
  • Safe Reagents: TiCl

    
     (at low temp), SnCl
    
    
    
    , ZnCl
    
    
    , BF
    
    
    ·OEt
    
    
    (mild conditions).

Stability Visualization (DOT):

EtherStability Substrate This compound StrongLewis Strong Lewis Acid (BBr3, AlCl3) Substrate->StrongLewis MildLewis Mild Lewis Acid (Ti(OiPr)4, ZnCl2) Substrate->MildLewis Cleavage CLEAVAGE: Phenol Formation StrongLewis->Cleavage Dealkylation Stable STABLE: Product Formed MildLewis->Stable Safe Transformation

Caption: Stability profile of the sec-butyl ether linkage against Lewis acids.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C) to reduce the aldehyde to an alcohol? A: Proceed with caution. While the aldehyde reduces easily, the benzyl-oxygen bond (in the ether) is susceptible to hydrogenolysis, although less so than a benzyl ether. To ensure chemoselectivity, use Pt/C (Platinum on Carbon) poisoned with sulfided agents, or simply use NaBH


  in methanol, which is perfectly selective for the aldehyde over the ether and aromatic ring.

Q2: Why is my Henry reaction product an oil? A: The sec-butoxy chain adds significant lipophilicity and rotational freedom, which often lowers the melting point compared to methoxy analogs. If the product oils out, induce crystallization by scratching the flask walls with a glass rod or seeding with a crystal from a similar batch. Alternatively, use cold isopropanol for recrystallization.

Q3: Is the sec-butoxy group chiral? A: Yes, the sec-butyl group contains a chiral center. Unless you purchased an enantiopure starting material, your this compound is likely a racemate. This generally does not affect achiral reactions (like reductive amination), but if you are performing asymmetric synthesis, be aware you are starting with a racemic mixture.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Henry Reaction (Ammonium Acetate): Gairaud, C. B., & Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953, 18(1), 1–3.

  • Ether Cleavage Stability: Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers." Synthesis, 1983, 1983(04), 249–282.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Butoxybenzaldehyde Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth, technical comparison of 2-, 3-, and 4-butoxybenzaldehyde, demonstrating how electron ionization mass spectrometry can be expertly applied to unambiguously differentiate these positional isomers. Our approach is grounded in established fragmentation principles and a self-validating experimental design.

The Analytical Challenge: Why Isomers Demand More Than Just Mass

2-Butoxybenzaldehyde, 3-butoxybenzaldehyde, and 4-butoxybenzaldehyde are structural isomers with the molecular formula C₁₁H₁₄O₂ and a monoisotopic mass of 178.0994 Da.[1] Consequently, a standard mass spectrum will show an identical molecular ion peak ([M]⁺•) at an m/z of 178 for all three compounds. This ambiguity necessitates a deeper look into the fragmentation patterns, which are dictated by the subtle yet significant differences in the positions of the butoxy and aldehyde groups on the benzene ring. Electron Ionization (EI), a "hard" ionization technique, imparts sufficient energy to induce characteristic bond cleavages, transforming the mass spectrometer into a tool for structural elucidation.[2]

Experimental Protocol: A Framework for Reliable Isomer Differentiation

The foundation of trustworthy analytical data lies in a robust and reproducible experimental protocol. The methodologies described herein are designed to be self-validating by ensuring that any observed differences in mass spectra are attributable solely to the isomeric structures.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A GC-MS system is the ideal platform for this analysis, as the gas chromatograph separates the isomers in time (if a mixture were present), and the mass spectrometer provides the structural data for identification.

  • Instrumentation: A standard capillary GC system coupled to a quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is critical for generating reproducible fragmentation patterns that are consistent with historical spectral libraries.

  • GC Column: A non-polar column, such as a 5% phenyl methylpolysiloxane phase (e.g., DB-5 or HP-5ms), is suitable for separating these isomers. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Temperature Program:

    • Inlet: 250°C

    • Oven: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C

  • Mass Analyzer Scan Range: m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

Causality Behind Choices: The 70 eV ionization energy provides a balance between generating a sufficient molecular ion peak for identification and inducing rich fragmentation for structural analysis. The GC temperature program is designed to ensure the isomers elute as sharp peaks and are well-separated from any solvent or impurities.

Decoding the Mass Spectra: Fragmentation as a Structural Fingerprint

Under EI conditions, each isomer fragments in a unique or characteristically different manner. The key to their differentiation lies in the formation and relative abundance of specific fragment ions.

4-Butoxybenzaldehyde (Para Isomer): A Classic Fragmentation

The para isomer exhibits a straightforward fragmentation pattern dominated by cleavages related to the butoxy side chain.

  • Molecular Ion ([M]⁺•, m/z 178): A prominent molecular ion is typically observed.

  • McLafferty Rearrangement (m/z 122): The most characteristic fragmentation for ethers with sufficiently long alkyl chains containing a γ-hydrogen is the McLafferty rearrangement.[3] This involves the transfer of a hydrogen from the γ-carbon of the butoxy group to the ether oxygen, followed by the cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral butene molecule (C₄H₈, 56 Da). This produces an intense peak at m/z 122, corresponding to the 4-hydroxybenzaldehyde radical cation.

  • Loss of Butoxy Radical (m/z 121): Cleavage of the C-O bond of the ether results in the loss of a butoxy radical (•OC₄H₉, 73 Da), yielding a benzoyl-type cation at m/z 105 is not a primary route. Instead, a more significant pathway is the loss of a butyl radical (•C₄H₉, 57 Da) followed by rearrangement, or direct cleavage leading to a [M - C₄H₉]⁺ ion, which is not prominent. A key fragment is observed at m/z 121 , corresponding to the loss of a butene molecule and a hydrogen atom, or through other complex rearrangements. The public spectrum for 4-butoxybenzaldehyde shows a base peak at m/z 121.[1]

3-Butoxybenzaldehyde (Meta Isomer): A Matter of Intensity

The meta isomer, lacking the direct resonance interaction between the aldehyde and the remote ether oxygen, undergoes similar fragmentation pathways as the para isomer. It will also show a molecular ion at m/z 178 and fragments from the McLafferty rearrangement (m/z 122) and other side-chain cleavages (m/z 121). The key to distinguishing it from the para isomer often lies in the different relative abundances of these key fragment ions. Typically, the subtle electronic differences between meta and para substitution patterns lead to altered stabilization of the fragment ions, which is reflected in their spectral intensities.

2-Butoxybenzaldehyde (Ortho Isomer): The Power of the "Ortho Effect"

The ortho isomer provides the most distinct mass spectrum due to the proximity of the aldehyde and butoxy groups, which enables a unique fragmentation pathway known as the "ortho effect." This effect describes intramolecular reactions between adjacent substituents that are not possible in the meta or para isomers.

  • Unique Fragmentation (m/z 121): For 2-butoxybenzaldehyde, a hydrogen atom can be transferred from the butoxy chain (likely the α- or β-carbon) to the carbonyl oxygen of the aldehyde group via a six-membered ring transition state. This is followed by the elimination of a neutral C₄H₇ radical (55 Da), leading to a very prominent ion at m/z 121 . This fragment corresponds to the protonated salicylaldehyde.

  • Suppressed McLafferty Rearrangement: The competing ortho effect-driven fragmentation often suppresses the typical McLafferty rearrangement. Therefore, the peak at m/z 122 is expected to be significantly less abundant or entirely absent compared to the meta and para isomers.

  • Subsequent Fragmentation (m/z 93): The prominent m/z 121 ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 93 .

Data Summary and Visual Comparison

The expected key fragments and their diagnostic value are summarized below.

m/zProposed Fragment2-Butoxy (Ortho)3-Butoxy (Meta)4-Butoxy (Para)Diagnostic Value
178[M]⁺•PresentPresentPresentConfirms MW
122[M - C₄H₈]⁺•Weak / AbsentStrong Strong Distinguishes Ortho from Meta/Para
121[M - C₄H₇]⁺Base Peak StrongBase Peak Unique formation mechanism for Ortho
93[m/z 121 - CO]⁺Strong WeakWeakConfirms Ortho isomer

Relative intensities are predictive and serve as a guide for interpretation.

Visualizing Fragmentation Pathways

The logical flow of these fragmentation pathways can be visualized using the following diagrams.

G cluster_4 4-Butoxybenzaldehyde (Para) M+ (m/z 178) M+ (m/z 178) m/z 122 m/z 122 M+ (m/z 178)->m/z 122 McLafferty - C4H8 m/z 121 m/z 121 M+ (m/z 178)->m/z 121 Side-chain cleavage

Caption: Key fragmentations of 4-butoxybenzaldehyde.

G cluster_3 3-Butoxybenzaldehyde (Meta) M+ (m/z 178) M+ (m/z 178) m/z 122 m/z 122 M+ (m/z 178)->m/z 122 McLafferty - C4H8 m/z 121 m/z 121 M+ (m/z 178)->m/z 121 Side-chain cleavage

Caption: Key fragmentations of 3-butoxybenzaldehyde.

G cluster_2 2-Butoxybenzaldehyde (Ortho Effect) M+ (m/z 178) M+ (m/z 178) m/z 121 m/z 121 M+ (m/z 178)->m/z 121 H-transfer - •C4H7 m/z 93 m/z 93 m/z 121->m/z 93 - CO

Caption: Unique fragmentation of 2-butoxybenzaldehyde.

Conclusion and Best Practices

The differentiation of butoxybenzaldehyde isomers is a clear example of the power of mass spectrometry beyond simple molecular weight determination. By leveraging established principles of ion fragmentation, a skilled analyst can confidently distinguish between these closely related structures.

  • The 4-butoxy (para) and 3-butoxy (meta) isomers are primarily distinguished by the relative intensities of their shared fragments at m/z 122 and 121.

  • The 2-butoxy (ortho) isomer is uniquely identified by the presence of a strong m/z 93 peak and a dominant m/z 121 peak, coupled with the suppression of the m/z 122 fragment, all of which are hallmarks of the "ortho effect."

For any analytical work involving isomers, it is imperative to not rely on a single data point. The combination of chromatographic retention time and the detailed fragmentation pattern provides a highly confident and defensible identification. This guide provides the foundational knowledge and a practical framework for achieving this in your own laboratory.

References

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: 4-Butoxybenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Benzaldehyde, 2-methoxy- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 3-Butoxybenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Butoxybenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Ortho effects: A mechanistic study Source: ResearchGate URL: [Link]

  • Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan State University URL: [Link]

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A Comparative Guide to FT-IR Spectral Differences Between Butoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a cornerstone of rigorous scientific practice, ensuring the purity, safety, and efficacy of synthesized materials. Positional isomers, such as 2-, 3-, and 4-butoxybenzaldehyde, present a notable analytical challenge due to their identical molecular formulas and functional groups. This guide provides an in-depth, technical comparison of how Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and accessible tool for unequivocally distinguishing these isomers. By examining the subtle yet distinct variations in their vibrational spectra, we can construct a clear and reliable method for their differentiation.

The Analytical Challenge: Differentiating Positional Isomers

The butoxybenzaldehyde isomers (C₁₁H₁₄O₂) differ only in the placement of the butoxy group on the benzaldehyde ring structure—ortho (2-), meta (3-), or para (4-). This seemingly minor structural variance significantly alters the molecule's symmetry and electronic environment, leading to unique FT-IR spectral fingerprints. Understanding these differences is crucial for quality control, reaction monitoring, and the characterization of novel compounds.

Fundamental Principles: How Substituent Position Governs Vibrational Spectra

The key to differentiating these isomers with FT-IR lies in two principal regions of the infrared spectrum, which are highly sensitive to the substitution pattern on the aromatic ring.

  • Carbonyl (C=O) Stretching Vibrations (1710-1685 cm⁻¹): The electronic nature of the butoxy substituent influences the C=O bond strength. The butoxy group is electron-donating through resonance, and this effect is most pronounced when it is in the ortho or para position, leading to a decrease in the C=O stretching frequency.[1][2] In the meta position, this resonance effect is diminished.

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): This "fingerprint" region is particularly diagnostic for the substitution pattern on a benzene ring.[3] The number of adjacent hydrogen atoms on the ring determines the position of strong absorption bands, providing a reliable marker for ortho, meta, and para isomers.[4][5][6]

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To ensure accurate and reproducible results, a standardized experimental protocol is essential. The following outlines a method using Attenuated Total Reflectance (ATR) FT-IR, a common technique for liquid samples.

Instrumentation and Materials
  • Instrumentation: FT-IR spectrometer with a diamond ATR accessory.

  • Samples: 2-Butoxybenzaldehyde, 3-Butoxybenzaldehyde, and 4-Butoxybenzaldehyde.

  • Reagents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Supplies: Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its initialization and self-check procedures.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal with an isopropanol-moistened wipe and allow it to dry completely.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹) to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • Place a small drop of the butoxybenzaldehyde isomer onto the center of the ATR crystal.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

    • If necessary, apply a baseline correction to the spectrum. For comparative purposes, normalization of the spectra can be beneficial.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after each sample analysis.

Experimental Workflow Diagram

Caption: A streamlined workflow for the FT-IR analysis of liquid isomers using an ATR accessory.

Comparative Spectral Analysis

The FT-IR spectra of the butoxybenzaldehyde isomers exhibit clear and reproducible differences, allowing for their confident identification.

Carbonyl (C=O) Stretching Region

The position of the strong carbonyl absorption is a key indicator:

  • 4-Butoxybenzaldehyde (Para): The C=O stretch appears at a lower wavenumber (around 1685-1695 cm⁻¹) due to the strong electron-donating resonance effect of the para-butoxy group, which weakens the carbonyl double bond.[1][2]

  • 2-Butoxybenzaldehyde (Ortho): Similar to the para isomer, the C=O stretch is at a lower frequency. However, steric interactions and potential intramolecular hydrogen bonding can cause slight shifts compared to the para isomer.

  • 3-Butoxybenzaldehyde (Meta): The C=O stretch occurs at a higher wavenumber (around 1700-1710 cm⁻¹) as the resonance effect from the meta-butoxy group is not directly conjugated with the carbonyl group, resulting in a stronger C=O bond.[1]

C-H Out-of-Plane Bending ("Fingerprint") Region

This region provides the most definitive differentiation:

  • 4-Butoxybenzaldehyde (Para): Exhibits a strong, characteristic band for para-disubstitution in the 810-840 cm⁻¹ range, corresponding to the out-of-plane bending of the two adjacent C-H bonds.

  • 3-Butoxybenzaldehyde (Meta): Shows a pattern indicative of meta-disubstitution, typically with a strong band between 810-750 cm⁻¹ and another of medium intensity between 900-860 cm⁻¹.[6]

  • 2-Butoxybenzaldehyde (Ortho): Displays a strong absorption band characteristic of ortho-disubstitution in the 770-735 cm⁻¹ range, arising from the four adjacent C-H bonds on the ring.

Tabulated Spectral Data
Vibrational Mode2-Butoxybenzaldehyde (Ortho)3-Butoxybenzaldehyde (Meta)4-Butoxybenzaldehyde (Para)
C=O Stretch ~1690 cm⁻¹~1705 cm⁻¹~1690 cm⁻¹
C-H Out-of-Plane Bending ~750 cm⁻¹ (strong)~780 cm⁻¹ (strong), ~880 cm⁻¹ (medium)~830 cm⁻¹ (strong)

Note: The exact wavenumbers may vary slightly based on instrumentation and sample conditions. The pattern and relative positions of the peaks are the most reliable diagnostic features.

Conclusion

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for the differentiation of butoxybenzaldehyde isomers. By carefully analyzing the carbonyl stretching and C-H out-of-plane bending regions of the spectrum, researchers can confidently identify the specific positional isomer. The distinct "fingerprint" patterns arising from the substitution on the benzene ring provide an authoritative basis for structural elucidation, which is indispensable for ensuring the quality and integrity of chemical compounds in research and development.

References

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • ProQuest. (n.d.). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Pearson+. (n.d.). Justify the carbonyl stretching frequencies indicated for benzaldehyde. Retrieved from [Link]

  • University of Technology. (n.d.). Benzene and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Spectroscopic Properties. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Sec-butoxybenzaldehyde. Retrieved from [Link]

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A Researcher's Guide to Chiral Separation of Benzaldehyde Derivatives: An In-Depth Comparison of HPLC and SFC Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. Benzaldehyde derivatives, a common structural motif in pharmaceuticals and fine chemicals, often possess chirality, necessitating robust analytical methods for their resolution. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the chiral separation of these compounds, using a representative analogue, and contrasts its performance with a powerful alternative, Supercritical Fluid Chromatography (SFC).

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide now mandate the characterization and often the separation of enantiomers for new drug candidates. Therefore, the development of reliable and efficient chiral separation methods is not merely an analytical challenge but a fundamental requirement in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains the most widely employed technique for chiral separations due to its versatility, robustness, and broad applicability.[1] The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the CSP leads to differential retention and, consequently, separation.[2]

The Power of Polysaccharide-Based CSPs

Among the various types of CSPs, those based on polysaccharide derivatives, such as cellulose and amylose, have proven to be the most versatile and successful for a wide range of chiral compounds, including aromatic aldehydes.[3][4] Their chiral recognition ability stems from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which collectively contribute to the differential binding of enantiomers.

Case Study: Chiral Separation of 6-Methoxyflavanone, a Benzaldehyde Derivative Analogue

Due to the limited availability of specific application data for 3-sec-butoxybenzaldehyde, this guide will utilize the well-documented chiral separation of a structurally related analogue, 6-methoxyflavanone, to illustrate the principles and provide concrete experimental data. This compound contains the core benzaldehyde-like structure with a chiral center.

A successful separation of 6-methoxyflavanone enantiomers has been achieved using a polysaccharide-based CSP. The experimental data is summarized in the table below:

ParameterValue
Compound 6-Methoxyflavanone
Column ChiralCD-5 (Cyclodextrin-based)
Dimensions 150 x 2 mm, 3 µm
Mobile Phase Polar Organic Mode
Detection UV
Reference [5]

Experimental Protocol: Chiral HPLC of 6-Methoxyflavanone

  • Column Equilibration: Equilibrate the ChiralCD-5 column with the mobile phase at a flow rate of 0.2 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 6-methoxyflavanone sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample solution onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers to determine their retention times, resolution, and relative peak areas.

Rationale Behind Experimental Choices:

  • Chiral Stationary Phase: A cyclodextrin-based CSP was chosen due to its proven efficacy in separating a wide range of chiral compounds, particularly those containing aromatic rings. The hydrophobic cavity and chiral hydroxyl groups on the exterior of the cyclodextrin molecule provide multiple sites for interaction, leading to effective chiral recognition.

  • Mobile Phase: The use of a polar organic mobile phase offers a good balance of solvent strength and selectivity for this type of compound. The specific composition of the mobile phase is critical and often requires optimization to achieve the best resolution.

  • Temperature: Ambient temperature is a common starting point for chiral separations. However, temperature can significantly influence selectivity; lower temperatures often lead to better resolution but longer analysis times.[6]

Visualizing the Workflow: HPLC Chiral Separation

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic Sample (e.g., 6-Methoxyflavanone) Inject Inject Sample Sample->Inject Solvent Mobile Phase (Polar Organic) HPLC HPLC System Solvent->HPLC Column Chiral HPLC Column (e.g., ChiralCD-5) Column->HPLC Equilibrate Column Equilibration Inject->HPLC Separate Enantiomeric Separation on CSP HPLC->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram (Two Peaks) Detect->Chromatogram Analyze Data Analysis (Resolution, Area %) Chromatogram->Analyze Result Enantiomeric Purity Analyze->Result

Caption: Workflow for chiral separation by HPLC.

An Emerging Alternative: Supercritical Fluid Chromatography (SFC)

While HPLC is a well-established technique, Supercritical Fluid Chromatography (SFC) has gained significant traction as a powerful alternative for chiral separations.[7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Advantages of SFC over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations, often 3-5 times faster than HPLC, without compromising resolution.

  • Reduced Solvent Consumption: The primary mobile phase component in SFC is CO2, which is recycled, making it a "greener" and more cost-effective technique.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.

Comparison of HPLC and SFC for Chiral Benzaldehyde Derivative Separation

FeatureHPLCSupercritical Fluid Chromatography (SFC)
Principle Liquid mobile phase interacts with a solid stationary phase.Supercritical fluid mobile phase interacts with a solid stationary phase.
Speed Slower analysis times.Faster analysis times due to low viscosity and high diffusivity of the mobile phase.
Solvent Usage Higher consumption of organic solvents.Significantly lower organic solvent consumption; uses compressed CO2.
Resolution Generally high, but can be challenging for some compounds.Often provides higher efficiency and resolution, especially for complex mixtures.
Cost Lower initial instrument cost.Higher initial instrument cost, but lower operating costs due to reduced solvent usage.
Environmental Impact Higher environmental footprint due to solvent disposal."Greener" technology with less hazardous waste.

Visualizing the Decision Process: HPLC vs. SFC

Decision_Tree Start Chiral Separation of Benzaldehyde Derivative Required Throughput High Throughput Needed? Start->Throughput Solvent Solvent Reduction a Priority? Throughput->Solvent No SFC Consider SFC Throughput->SFC Yes Budget Initial Instrument Budget? Solvent->Budget No Solvent->SFC Yes Budget->SFC Flexible HPLC HPLC is a Suitable Choice Budget->HPLC Limited

Caption: Decision tree for selecting between HPLC and SFC.

Conclusion: A Tale of Two Techniques

References

  • Shimadzu. (2016). Chiral separation using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049. [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Matarashvili, I., & Farkas, T. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Experimental Support for a Chiral Pentacoordinate, Axially Symmetric Cationic Mn(V)-Oxo Complex as the Key Reactant in the Highly Enantioselective Catalytic Epoxidation of Olefins. Organic Letters, 14(18), 4858–4861. [Link]

  • Wang, H., et al. (2022). Total Synthesis of Chrysosporazines B and C. Organic Letters, 24(5), 1143–1147. [Link]

  • Liu, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Molecular Structure, 1300, 137234. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Li, Z., et al. (2022). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters, 24(1), 215–220. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

Sources

Comparative Analysis of 3-Sec-Butoxybenzaldehyde vs. Alkoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Alkyl Group

In the landscape of pharmaceutical intermediates, 3-Sec-Butoxybenzaldehyde (CAS: 915924-09-3) occupies a strategic niche between the highly reactive, low-lipophilicity methoxy analogs and the sterically cumbersome tert-butoxy derivatives. While 3-Methoxybenzaldehyde (m-Anisaldehyde) is the industry standard for introducing benzaldehyde scaffolds, its lower lipophilicity (LogP ~1.5) often necessitates further derivatization to improve blood-brain barrier (BBB) permeability or bioavailability.

This guide provides a data-driven comparison of this compound against its primary alternatives (Methoxy, n-Butoxy, and tert-Butoxy variants). We analyze how the sec-butyl moiety—a branched, chiral alkyl group—influences solubility, reaction kinetics, and pharmacological potential.

Physicochemical Benchmarking

The selection of an alkoxybenzaldehyde is rarely arbitrary; it dictates the solubility profile and metabolic stability of the final API. The table below synthesizes calculated and experimental data to highlight the distinct profile of the sec-butoxy derivative.

Table 1: Comparative Physicochemical Profile
Feature3-Methoxybenzaldehyde This compound 3-n-Butoxybenzaldehyde 3-Tert-Butoxybenzaldehyde
CAS Number 591-31-1915924-09-3 30609-20-264859-36-5
Molecular Weight 136.15 g/mol 178.23 g/mol 178.23 g/mol 178.23 g/mol
LogP (Calc.) ~1.54~2.8 - 3.0 ~3.1~2.9
Steric Bulk (Taft Es) Low (Methyl)Medium (Branched) Medium (Linear)High (Bulky)
Electronic Effect +I / +R (Strong)+I (Strong), +R (Moderate) +I (Strong), +R (Moderate)+I (Very Strong), +R (Weak)
Physical State Liquid/Low MP SolidLiquid LiquidLiquid/Solid
Primary Utility General ScaffoldBioavailability Tuning Fragrance/SurfactantsSteric Protection

Key Insight: The sec-butoxy group provides a significant boost in lipophilicity (+1.5 LogP units vs. methoxy) without the extreme steric hindrance of the tert-butyl group, making it ideal for optimizing lead compounds requiring enhanced membrane permeability.

Structural & Reactivity Analysis

Understanding the electronic and steric influence of the meta-alkoxy group is critical for predicting reaction outcomes.

Electronic Influence on the Carbonyl

In the meta position, alkoxy groups exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1] However, the resonance effect is less pronounced at the meta position compared to para.

  • 3-Methoxy: Strongest resonance donation; slightly deactivates carbonyl carbon towards nucleophiles relative to unsubstituted benzaldehyde.

  • 3-Sec-Butoxy: The branched alkyl chain increases electron density via induction (+I) more than a methyl group, but the steric bulk slightly twists the ether linkage, potentially dampening resonance overlap. This makes the carbonyl carbon marginally more electrophilic than the methoxy analog, favoring faster Schiff base formation in sterically uncrowded systems.

Visualization of Steric/Electronic Pathways

The following diagram illustrates the decision logic for selecting the appropriate alkoxybenzaldehyde based on synthetic goals.

AlkoxySelection Start Target Molecule Design NeedSolubility Requirement: High Lipophilicity? Start->NeedSolubility NeedSterics Requirement: Steric Protection? NeedSolubility->NeedSterics Yes Methoxy Select: 3-Methoxybenzaldehyde (Standard, Low LogP) NeedSolubility->Methoxy No (Standard) SecButoxy Select: this compound (Balanced LogP, Chiral Center) NeedSterics->SecButoxy Moderate (Balance) TertButoxy Select: 3-Tert-Butoxybenzaldehyde (Max Sterics, Acid Labile) NeedSterics->TertButoxy High (Blocking) App_Pharma Application: CNS Drugs (BBB Crossing) SecButoxy->App_Pharma App_Fragrance Application: Long-lasting Scents SecButoxy->App_Fragrance

Figure 1: Decision matrix for alkoxybenzaldehyde selection in synthetic planning.

Experimental Protocols

Synthesis of this compound

Objective: Synthesize the target compound from 3-hydroxybenzaldehyde via Williamson Ether Synthesis. This protocol is preferred over direct formylation of sec-butoxybenzene due to higher regioselectivity.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-Bromobutane (1.5 eq) – Note: Use excess due to slower kinetics of secondary halides.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition).

  • Solvent: DMF or Acetonitrile.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) and stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add KI (1.66 g, 10 mmol) followed by dropwise addition of 2-bromobutane (20.5 g, 150 mmol).

  • Heating: Heat the mixture to 70°C. Critical Step: Do not exceed 80°C to prevent elimination of 2-bromobutane to butene. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: After 12–16 hours, cool to RT. Pour into ice water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate. Purify via vacuum distillation or column chromatography.
    
Comparative Reactivity: Claisen-Schmidt Condensation

Hypothesis: this compound will react slightly slower than 3-Methoxybenzaldehyde due to the steric bulk of the sec-butyl group hindering the approach of the enolate, but will yield a more lipophilic chalcone.

Workflow Visualization:

ReactionWorkflow Aldehyde This compound Mix Stir at RT (2-4h) Aldehyde->Mix Acetophenone Acetophenone Acetophenone->Mix Base NaOH / EtOH Base->Mix Precipitate Precipitation Mix->Precipitate Aldol Condensation Chalcone Target Chalcone (Yellow Solid) Precipitate->Chalcone - H2O (Elimination)

Figure 2: Synthesis of Chalcone derivatives using this compound.

Expected Results:

  • Yield: ~85-90% (Comparable to methoxy).

  • Reaction Time: 3.5 hours (vs. 3.0 hours for methoxy).

  • Product Properties: The sec-butoxy chalcone will show significantly improved solubility in non-polar solvents (DCM, Toluene) compared to the methoxy analog.

References

  • Chemical Comparison & Sourcing

    • This compound Properties & CAS (915924-09-3). Chem-Impex International. Retrieved from

  • Synthetic Methodology (Base Protocol)

    • Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde (Williamson Ether Adaptation). BenchChem Protocols.[2] Retrieved from

  • General Reactivity of Alkoxybenzaldehydes

    • Comparative Reactivity of Aromatic Aldehydes. PubChem Compound Summary.[2] Retrieved from [3][4]

  • Physicochemical Data Sources

    • LogP and Molecular Descriptors for Alkoxybenzaldehydes. National Institutes of Health (NIH) PubChem. Retrieved from

Sources

Safety Operating Guide

3-Sec-butoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Disposal Classification

Compound: 3-Sec-butoxybenzaldehyde Waste Stream: Non-Halogenated Organic Solvent/Chemical Waste Primary Hazard: Irritant (Skin/Eye/Respiratory), Combustible Liquid Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.

Chemical Profile & Hazard Assessment

Rationale: Effective disposal requires understanding the chemical's potential for reactivity in a waste drum. As an aldehyde with an ether linkage, this compound presents specific stability concerns.

PropertySpecificationOperational Implication
CAS Number 915924-09-3Use for waste manifesting and inventory tracking.
Functional Groups Aldehyde (-CHO), Ether (sec-butoxy)Aldehyde: Prone to oxidation to carboxylic acids. Ether: Potential (low) risk of peroxide formation over extended storage.[1]
Flash Point > 93°C (Estimated/Isomer-based)Class IIIB Combustible Liquid. Keep away from heat sources during bulking.[1]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Incompatibilities Strong Oxidizers, Strong BasesRisk: Exothermic polymerization or oxidation in the waste container.

Pre-Disposal Stabilization (The "Senior Scientist" Protocol)

Expert Insight: Most lab accidents occur not during the experiment, but during waste consolidation. The sec-butoxy group adds a layer of complexity regarding stability.

Step A: The Peroxide Check (Age Verification) While aryl-alkyl ethers are generally more stable than dialkyl ethers, the sec-butoxy group contains a hydrogen on the carbon adjacent to the oxygen, creating a potential site for radical abstraction and peroxide formation.

  • Action: If the container is >1 year old or shows crystal formation around the cap, do not open it. Contact EHS immediately for remote opening or stabilization.

  • Test: If unsure, use a standard starch-iodide strip. If positive, stabilize with ferrous sulfate before bulking.

Step B: Phase Inspection

  • Action: Ensure the liquid is a single phase. If the compound has oxidized, you may see solid benzoic acid derivative precipitates. These can clog waste funnels.

  • Remedy: Dissolve precipitates in a small amount of acetone or ethanol before adding to the liquid waste stream to ensure flow.

Step-by-Step Disposal Protocol

Phase 1: Segregation

Directive: Segregate into the Non-Halogenated Organic waste stream.

  • Why? Halogenated waste (containing F, Cl, Br, I) requires much higher incineration temperatures and is significantly more expensive to process. This compound contains only C, H, and O.

  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal cans if the aldehyde has oxidized to acid, as it may corrode the metal.

Phase 2: Bulking (Consolidation)

Directive: Perform all bulking in a certified chemical fume hood.

  • PPE Check: Neoprene or Nitrile gloves (double-gloved recommended), splash goggles, and lab coat.

  • Compatibility Test: Before pouring a large volume (e.g., >500mL) into a central waste drum, mix a small aliquot (5mL) with the drum's contents in a beaker. Watch for heat generation or gas evolution.

  • Transfer: Use a funnel with a mesh screen to catch any stir bars or solids. Pour slowly to avoid splashing.

  • Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., Acetone). Add the rinsate to the same waste container.

Phase 3: Labeling & Storage

Directive: Label immediately. "Unknown" waste is the single largest liability in lab management.

  • Label Data:

    • Full Chemical Name: "this compound" (No abbreviations).

    • Hazard Checkbox: "Irritant," "Flammable/Combustible."

  • Storage: Store in a cool, well-ventilated flammable cabinet until pickup. Cap tightly to prevent aldehyde oxidation.

Emergency Contingencies: Spill Management

Expert Insight: Aldehydes have a distinct, often pungent odor. Respiratory protection is the priority during a spill.

Minor Spill (< 100 mL):

  • Ventilate: Alert the lab, open fume hoods fully.

  • Absorb: Use vermiculite, clay cat litter, or commercial spill pads.

    • Caution: While paper towels can be used for minor wipes, avoid using them for larger pools of aldehydes as the oxidation heat can theoretically ignite dry paper.

  • Clean: Wipe area with soap and water.[2] Dispose of absorbent material as Solid Hazardous Waste .

Major Spill (> 100 mL or outside hood):

  • Evacuate: Leave the immediate area.

  • Assess: If vapors are overwhelming, do not re-enter without respiratory protection (organic vapor cartridge).

  • Contain: Dike the spill with absorbent socks to prevent it from reaching floor drains.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: this compound Waste Identified CheckAge Check Container Age (>1 Year?) Start->CheckAge PeroxideTest Test for Peroxides (Starch-Iodide) CheckAge->PeroxideTest Yes/Unknown CheckState Liquid or Solid/Precipitate? CheckAge->CheckState No (<1 Year) Stabilize Stabilize with Ferrous Sulfate PeroxideTest->Stabilize Positive PeroxideTest->CheckState Negative Stabilize->CheckState Dissolve Dissolve Solids in Acetone/Ethanol CheckState->Dissolve Solid/Sludge Segregate Segregate: Non-Halogenated Organic Waste CheckState->Segregate Liquid Phase Dissolve->Segregate Container Select Container: HDPE or Glass Segregate->Container Label Label: 'Combustible, Irritant' Full Chemical Name Container->Label Final Transfer to EHS/Contractor for Incineration Label->Final

Figure 1: Decision tree for the safe assessment and disposal of this compound, prioritizing stability checks.

Regulatory Compliance (RCRA/EPA Context)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: Likely D001 (Ignitable) if the flash point is < 60°C (140°F). Even if the flash point is higher, it is best practice to manage it as ignitable waste to ensure incineration.

  • Listing: It is not a P-listed or U-listed acutely hazardous waste, but it must be characterized by the generator (you).

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to potential aquatic toxicity and low water solubility (High BOD/COD load).

References

  • PubChem. (n.d.).[3][4] 3-Butoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Categories of Hazardous Waste. Retrieved from [Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.